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  • Product: 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde
  • CAS: 910036-95-2

Core Science & Biosynthesis

Foundational

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde molecular weight and CAS number

An In-Depth Technical Guide: 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde as a Core Scaffold in Drug Development Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde as a Core Scaffold in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde emerges as a compound of significant interest, not as an end-product therapeutic, but as a highly versatile intermediate. Its structure synergistically combines the aromatic, hydrogen-bond accepting pyridine core of nicotinaldehyde with the three-dimensional, metabolically robust tetrahydropyran (THP) moiety. This guide provides an in-depth analysis of this compound's physicochemical properties, a robust synthetic strategy with detailed protocols, and its practical applications in the elaboration of compound libraries for drug discovery. We will explore the causal reasoning behind its utility, focusing on how the THP group serves as a bioisosteric replacement for less favorable functionalities, thereby enhancing the drug-like properties of derivative molecules.

Core Compound Identification and Physicochemical Properties

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is a substituted pyridine carboxaldehyde. The foundational data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 910036-95-2[1][2][3][4]
Molecular Formula C₁₁H₁₃NO₃[1][2][3][4]
Molecular Weight 207.23 g/mol [2]
IUPAC Name 6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde[2]
Synonyms 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde[2][4]

The molecule's structure is characterized by three key functional regions:

  • The Pyridine Ring: A nitrogenous aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions within a biological target.

  • The Aldehyde Group: A reactive electrophilic handle, perfectly positioned for a wide array of synthetic transformations such as reductive amination, Wittig reactions, and condensations.

  • The Tetrahydropyran (THP) Ether: A saturated heterocyclic moiety that confers significant advantages in drug design.

The Strategic Role of the Tetrahydropyran (THP) Moiety

The inclusion of a THP ring is a deliberate and strategic choice in medicinal chemistry. Saturated heterocycles like THP are considered "privileged scaffolds" because they are frequently found in biologically active compounds and approved drugs.[5][6] Their primary function is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Causality Behind THP Incorporation:

  • Increased Three-Dimensionality: Drug-target interactions are three-dimensional. Overly flat, aromatic molecules often exhibit poor solubility and non-specific binding. The non-planar, chair-like conformation of the THP ring introduces 3D character, which can lead to improved target specificity and reduced off-target toxicity.[6]

  • Enhanced Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule compared to a more lipophilic analogue (e.g., a cyclohexyl group).

  • Metabolic Stability: The ether linkage and the saturated THP ring are generally more resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes) than more labile groups, potentially increasing the half-life of a drug.

  • Vectorial Exit: The THP group can provide a defined exit vector from a binding pocket, allowing chemists to explore surrounding space with further substitutions.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 Modern 3D Scaffold Flat_Molecule Phenyl Group (Flat, Lipophilic) 3D_Molecule Tetrahydropyran (THP) Group (3D, Improved Solubility) Flat_Molecule->3D_Molecule Bioisosteric Replacement Improved_Properties Enhanced Drug-like Properties: • Better Solubility • Increased Target Specificity • Improved Metabolic Stability 3D_Molecule->Improved_Properties Leads To

Caption: Bioisosteric replacement of flat aromatic rings with 3D scaffolds like THP.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for analogue design and cost-effective scale-up. A common and reliable method is via a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis

The ether linkage is the most logical point for disconnection. This points to a reaction between an activated pyridine (e.g., a 6-halopyridine) and the alcohol of the THP ring.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes the synthesis from 6-chloronicotinaldehyde and tetrahydropyran-4-ol.

Materials:

  • 6-Chloronicotinaldehyde (1.0 eq)

  • Tetrahydropyran-4-ol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alcohol Deprotonation (Alkoxide Formation): To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. The reaction is cooled to control the initial exothermic reaction.

  • Carefully add sodium hydride (1.5 eq) to the cooled DMF.

  • Add tetrahydropyran-4-ol (1.2 eq) dropwise as a solution in minimal DMF. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Rationale: This ensures complete formation of the sodium alkoxide nucleophile before introducing the electrophile.

  • SₙAr Reaction: Add a solution of 6-chloronicotinaldehyde (1.0 eq) in DMF to the alkoxide suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

    • Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Rationale: Quenching destroys any excess sodium hydride.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: Washing removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed.

  • ¹H NMR: Expect signals for the aldehyde proton (~9.9 ppm), three aromatic protons on the pyridine ring, and characteristic multiplets for the protons on the THP ring.

  • ¹³C NMR: Expect signals for the aldehyde carbonyl (~190 ppm), carbons of the pyridine ring, and the four distinct carbons of the THP ring.

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 208.09.

  • Infrared (IR) Spectroscopy: Expect a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-O ether stretches around 1100-1200 cm⁻¹.

Application in Synthetic Elaboration: Reductive Amination

The aldehyde functionality is a gateway for introducing diversity. Reductive amination is a robust and widely used reaction to form C-N bonds, which are ubiquitous in pharmaceuticals.

Exemplar Protocol: Synthesis of a Secondary Amine

This protocol details the reaction of 6-(tetrahydropyran-4-yloxy)nicotinaldehyde with a generic primary amine (R-NH₂).

Materials:

  • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir at room temperature for 1 hour.

    • Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates the acidic conditions and does not reduce the starting aldehyde, minimizing side reactions.

  • Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude secondary amine product for subsequent purification.

G Start Start: Aldehyde (C₁₁H₁₃NO₃) Step1 Step 1: Imine Formation • Add Primary Amine (R-NH₂) • Catalytic Acetic Acid • Solvent: DCM Start->Step1 Step2 Step 2: Reduction • Add NaBH(OAc)₃ (Sodium Triacetoxyborohydride) Step1->Step2 Step3 Step 3: Workup & Purification • Quench with NaHCO₃ • Extraction & Chromatography Step2->Step3 Product Product: Secondary Amine Step3->Product

Caption: Workflow for a typical reductive amination experiment.

Safety and Handling

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde represents a quintessential example of a modern chemical building block. Its value lies not in its own biological activity, but in the strategic combination of a reactive aldehyde handle with a beneficial tetrahydropyran moiety. This guide has demonstrated its core properties, provided a logical and detailed synthetic framework, and illustrated its practical utility in library synthesis through a standard reductive amination protocol. For researchers in drug discovery, this compound offers a reliable and effective starting point for creating novel, three-dimensional molecules with enhanced prospects for becoming successful therapeutic agents.

References

  • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde | 910036-95-2 . Appchem. [Link]

  • 910036-95-2 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97% . King-Pharm. [Link]

  • 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97% [910036-95-2] . Chemsigma. [Link]

  • Synthesis and properties of 4H-Pyrans . Molbase. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea . MDPI. [Link]

  • Cas 886851-55-4,6-(tetrahydropyran-4-yloxy)nicotinic acid . Lookchem. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke . Wiley Online Library. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives . National Center for Biotechnology Information (PMC). [Link]

  • Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC . National Center for Biotechnology Information (PMC). [Link]

  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture . ResearchGate. [Link]

  • Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors . PubMed. [Link]

Sources

Exploratory

Introduction: The Structural Significance of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation. The analysis is grounded in fundamental NMR principles and data from analogous structures, offering a predictive yet robust characterization.

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS No. 910036-95-2, Molecular Formula: C₁₁H₁₃NO₃) is a bifunctional organic molecule featuring a nicotinaldehyde core linked to a tetrahydropyran (THP) moiety via an ether bond.[1][2][3] The pyridine ring, a key scaffold in numerous pharmaceuticals, combined with the versatile aldehyde group, makes this compound a valuable intermediate in medicinal chemistry. The THP group is often incorporated to improve physicochemical properties such as solubility and metabolic stability.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shifts and coupling patterns based on the molecule's electronic and steric environment.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde.

Protocol 1: Sample Preparation and Spectrometer Setup
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point for moderately polar compounds.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[4]

  • Spectrometer Configuration :

    • The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, which is critical for sharp lines and resolving fine coupling patterns. This can be done manually or using automated shimming routines.[5]

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment.

    • Determine an appropriate 90° pulse width.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 11 ppm).

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A longer acquisition time and a greater number of scans are required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

    • A relaxation delay of 2 seconds is generally sufficient.

Workflow for NMR Spectral Analysis

The following diagram outlines the logical workflow for acquiring and interpreting the NMR data for structural confirmation.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation prep Dissolve Compound in Deutero-Solvent tube Transfer to NMR Tube + TMS Standard prep->tube setup Lock & Shim Spectrometer tube->setup acq_1H Acquire 1D ¹H Spectrum setup->acq_1H acq_13C Acquire 1D ¹³C{¹H} Spectrum setup->acq_13C process Process Data (FT, Phase, Baseline) acq_1H->process acq_13C->process assign_1H Assign ¹H Signals (Shift, Integration, Multiplicity) process->assign_1H assign_13C Assign ¹³C Signals (Chemical Shift) process->assign_13C confirm Confirm Structure assign_1H->confirm assign_13C->confirm

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. The structure of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde suggests a complex spectrum with distinct regions for the aromatic, aldehyde, and aliphatic protons.

The molecular structure with numbering for NMR assignment is shown below:

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a key heterocyclic building block in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a key heterocyclic building block in modern drug discovery. The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing process development, formulation, and bioavailability.[1][2] This document offers a multi-faceted approach, combining theoretical solubility principles with robust, field-proven experimental protocols. It is designed for researchers, chemists, and drug development professionals to predict, measure, and interpret the solubility of this compound in a range of common organic solvents. Included are detailed, step-by-step methodologies, data interpretation guidelines, and a predictive analysis based on the molecule's structural characteristics.

Chapter 1: Physicochemical Characterization and Molecular Structure

A thorough understanding of a molecule's physical and chemical properties is foundational to predicting its solubility behavior.

1.1 Molecular Identity

  • Chemical Name: 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde[3]

  • Synonyms: 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde[4][5]

  • CAS Number: 910036-95-2[3]

  • Molecular Formula: C₁₁H₁₃NO₃[3]

  • Molecular Weight: 207.23 g/mol [3][4]

1.2 Structural Analysis

The structure of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde comprises three key functional regions that dictate its interaction with various solvents:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This region introduces polarity and provides a site for potential hydrogen bonding (as an acceptor).

  • Ether Linkage (-O-): Connects the pyridine and tetrahydropyran rings. The oxygen atom is a hydrogen bond acceptor.

  • Tetrahydropyran (THP) Ring: A saturated heterocyclic ether. While the oxygen provides some polarity, the aliphatic carbon backbone is largely non-polar.

  • Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.

The interplay of these polar (pyridine, ether, aldehyde) and non-polar (THP ring) features suggests a nuanced solubility profile, with significant solubility expected in solvents of intermediate to high polarity.

Chapter 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means a solute's solubility is maximized in a solvent that shares similar polarity and intermolecular force characteristics.

2.1 Solvent Polarity and Dielectric Constant

Solvents are broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are highly effective at solvating ions and polar molecules.[6]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are primarily hydrogen bond acceptors.

  • Non-Polar Solvents (e.g., hexane, toluene, benzene): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.[6]

Given the presence of multiple polar functional groups and hydrogen bond acceptors in 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, it is predicted to exhibit higher solubility in polar aprotic and polar protic solvents compared to non-polar solvents.

2.2 Hydrogen Bonding

The pyridine nitrogen, ether oxygen, and aldehyde oxygen in the target molecule can all act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (protic solvents like alcohols) are expected to solvate the molecule effectively, leading to higher solubility.

Chapter 3: Predicted Solubility Profile

While experimental data is the gold standard, a predictive solubility profile can guide solvent selection for synthesis, purification, and formulation. Based on the structural analysis and theoretical principles, the following profile is anticipated.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's nitrogen and oxygen atoms.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh to ModerateStrong dipole-dipole interactions. DMSO is an excellent solvent for many polar organic molecules. Solubility in acetone and acetonitrile may be slightly lower but still significant.[8]
Non-Polar Hexane, TolueneLowMismatch in polarity. The polar nature of the pyridine, ether, and aldehyde groups limits interaction with non-polar solvents.[6][7]
Chlorinated Dichloromethane (DCM)ModerateDCM has an intermediate polarity and can effectively solvate moderately polar compounds.
Chapter 4: Standard Operating Procedure for Experimental Solubility Determination

To obtain accurate, quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely recognized and recommended technique for determining the solubility of compounds.[9][10][11]

4.1 Objective

To determine the equilibrium solubility of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

4.2 Materials and Equipment

  • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (solid, >97% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control[11]

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[9]

4.3 Experimental Workflow: Shake-Flask Method

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

G prep Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equilibrate Step 2: Equilibration Place vial on orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate Ensure saturation separate Step 3: Phase Separation Allow solution to stand. Filter an aliquot of the supernatant through a syringe filter. equilibrate->separate Achieve equilibrium dilute Step 4: Dilution Accurately dilute the clear filtrate to a concentration within the analytical calibration range. separate->dilute Prepare for analysis analyze Step 5: Analysis Quantify the solute concentration in the diluted sample using a validated HPLC or UV-Vis method. dilute->analyze Measure concentration calculate Step 6: Calculation Calculate the original solubility value, accounting for the dilution factor. analyze->calculate Determine final value

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.4 Detailed Protocol

  • Preparation: Add an excess amount of solid 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.[10][11]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[11] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[10]

  • Sampling and Filtration: After equilibration, remove the vials and let them stand to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[9][10]

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying the result by the dilution factor. Report the final solubility in units such as mg/mL or mol/L.

Chapter 5: Data Analysis and Interpretation

5.1 Data Presentation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison across different solvents.

SolventDielectric Constant (Approx.)Solvent ClassExperimental Solubility @ 25°C (mg/mL)
Hexane1.9Non-Polar[Insert Experimental Data]
Toluene2.4Non-Polar[Insert Experimental Data]
Dichloromethane9.1Chlorinated[Insert Experimental Data]
Acetone21Polar Aprotic[Insert Experimental Data]
Ethanol25Polar Protic[Insert Experimental Data]
Methanol33Polar Protic[Insert Experimental Data]
Acetonitrile38Polar Aprotic[Insert Experimental Data]
DMSO47Polar Aprotic[Insert Experimental Data]

5.2 Correlating Structure with Observed Solubility

The experimental results should be analyzed in the context of the theoretical principles discussed in Chapter 2. The relationship between solvent properties and the molecular structure of the solute provides a powerful explanatory model.

Caption: Solute-Solvent Interaction Model for Solubility Prediction.

This analysis validates the predictive model and provides a deeper understanding of the dissolution mechanism. Discrepancies between predicted and observed solubility can offer further insights, perhaps indicating specific solute-solvent interactions or the influence of crystal lattice energy. Accurate solubility prediction remains a significant challenge, but combining theoretical models with robust experimental data provides the most reliable path forward.[1]

References
  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Appchem (n.d.). 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde. Available at: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • University of Al-maarif (n.d.). Determination of Solubility Class. Available at: [Link]

  • protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

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  • ResearchGate (n.d.). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. Available at: [Link]

  • protocols.io (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • MIT Open Access Articles (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]

  • Unipd (2024). Predicting drug solubility in organic solvents mixtures. Available at: [Link] drug solubility in organic solvents mixtures.pdf

  • SciELO (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • ASTM (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]

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  • ChemSigma (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97% [910036-95-2]. Available at: [Link]

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  • OMICS International (n.d.). How Polarity Influences Chemical Reactions and Intermolecular Forces. Available at: [Link]

  • Homework.Study.com (n.d.). How does polarity affect solubility? Available at: [Link]

  • PMC (n.d.). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Available at: [Link]

Sources

Exploratory

Safety data sheet (SDS) and handling guidelines for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Guide Executive Summary In modern drug discovery, function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Guide

Executive Summary

In modern drug discovery, functionalized pyridine derivatives serve as critical pharmacophores, frequently appearing in kinase inhibitors, GPCR ligands, and modulators of central nervous system (CNS) targets. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) is a highly versatile building block that combines a reactive aldehyde moiety with a tetrahydropyran-substituted pyridine ring[1][2].

While its synthetic utility is vast, the compound presents specific handling challenges. The presence of the electrophilic aldehyde makes it susceptible to autoxidation, and its biological activity necessitates stringent safety protocols to prevent acute toxicity via inhalation, ingestion, or dermal exposure[3]. As a Senior Application Scientist, I have structured this guide to move beyond a standard 16-section SDS, providing you with the causality behind the safety protocols and self-validating workflows for its use in the laboratory.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic reactions and accidental exposure scenarios.

The molecule features a pyridine-3-carboxaldehyde core with a bulky, oxygen-rich tetrahydropyran ether at the 6-position[4]. This structural arrangement influences its solubility, reactivity, and stability.

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 6-(Tetrahydropyran-4-yloxy)nicotinaldehydeStandard IUPAC nomenclature[5].
CAS Number 910036-95-2Unique identifier for regulatory tracking[1].
Molecular Formula C₁₁H₁₃NO₃Indicates a moderate molecular weight[4].
Molecular Weight 207.23 g/mol Facilitates easy calculation of molar equivalents[5].
Physical State Solid (typically crystalline powder)Prone to aerosolization if mishandled[6].
SMILES String O=CC1=CN=C(OC2CCOCC2)C=C1Useful for computational docking and in silico tox predictions[7].

Hazard Identification & Mechanistic Toxicology

The Globally Harmonized System (GHS) classifies this compound under acute toxicity categories. However, simply knowing the hazard codes is insufficient; understanding the mechanism of these hazards is critical for risk mitigation.

GHS Classification & Causality
  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302 (Harmful if swallowed): The compound can be readily absorbed through the gastrointestinal tract.

    • H312 (Harmful in contact with skin): The lipophilic nature of the tetrahydropyran ring enhances dermal penetration, allowing the toxicophore to enter systemic circulation[3].

    • H332 (Harmful if inhaled): As a fine solid, particulate aerosolization can lead to deep lung deposition and rapid absorption across the alveolar membrane[3].

Table 2: GHS Precautionary Matrix
Precautionary CodeAction RequiredMechanistic Rationale
P261 Avoid breathing dust/fumes.Prevents alveolar absorption of the electrophilic aldehyde.
P280 Wear protective gloves/clothing.Mitigates H312 (dermal toxicity) by providing a physical barrier.
P304 + P340 IF INHALED: Remove to fresh air.Halts systemic absorption and reduces acute respiratory irritation.

Operational Safety and Handling Workflows

To ensure a self-validating safety system, handling protocols must be designed to eliminate human error. The following workflow dictates the standard operating procedure (SOP) for utilizing 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde.

SafeHandling Start Risk Assessment & SDS Review PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing under Local Exhaust Hood->Weigh Store Purge with Argon Store at 2-8°C Weigh->Store

Workflow for the safe handling and storage of pyridine-3-carboxaldehyde derivatives.
Protocol 1: Inert Atmosphere Handling & Weighing

Objective: Prevent autoxidation of the aldehyde and minimize exposure to airborne particulates.

  • Preparation: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system or a ductless weighing enclosure.

  • PPE Verification: Don double nitrile gloves (thickness ≥ 0.11 mm), a fastened lab coat, and safety goggles.

  • Transfer: Transport the amber glass storage vial[8] from the 2-8°C refrigerator to the weighing station. Allow the vial to equilibrate to room temperature for 15 minutes before opening to prevent condensation of atmospheric moisture, which can degrade the compound.

  • Dispensing: Use a static-free, grounded spatula to transfer the solid.

  • Storage Purge (Critical Step): Aldehydes are highly susceptible to autoxidation, converting to the corresponding carboxylic acid (6-(tetrahydropyran-4-yloxy)nicotinic acid)[4]. Before sealing, gently purge the headspace of the vial with a dry, inert gas (Argon or Nitrogen) for 5-10 seconds.

  • Storage: Seal tightly with Parafilm and return immediately to 2-8°C storage[9].

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping will aerosolize the hazardous powder, drastically increasing inhalation risk. Use the following self-validating decontamination protocol.

Protocol 2: Micro-Spill Decontamination
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation.

  • Containment: Do not dry-sweep. Cover the spilled solid with a damp, absorbent pad (using water or a mild surfactant solution) to suppress dust formation.

  • Collection: Carefully scoop the damp matrix using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium bisulfite ( NaHSO3​ ) solution. Causality: The bisulfite reacts with residual aldehyde to form a water-soluble, non-volatile bisulfite adduct, effectively neutralizing the reactive pharmacophore.

  • Final Wash: Wipe the area with 70% ethanol or isopropanol, followed by water.

Synthetic Utility & Downstream Applications

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is highly valued because the aldehyde group serves as a versatile linchpin for constructing complex molecular architectures[2].

Reactivity Core 6-(Tetrahydropyran-4-yloxy) nicotinaldehyde RedAm Reductive Amination (Target: 2°/3° Amines) Core->RedAm Wittig Wittig Olefination (Target: Alkenes) Core->Wittig Oxidation Oxidation (Target: Nicotinic Acids) Core->Oxidation Reduction Reduction (Target: Pyridyl Methanols) Core->Reduction

Primary synthetic pathways utilizing the reactive aldehyde moiety.
Key Synthetic Transformations
  • Reductive Amination: Reacting the aldehyde with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) yields highly functionalized aminomethyl pyridines, a common motif in kinase inhibitors.

  • Wittig Olefination: Treatment with phosphonium ylides generates substituted alkenes, allowing for the extension of the carbon framework.

  • Organometallic Addition: Grignard reagents or organolithium species can attack the carbonyl carbon to form secondary alcohols, which can be further oxidized or functionalized.

By adhering to the stringent handling guidelines outlined in this document, researchers can safely leverage the powerful synthetic utility of this building block while maintaining absolute laboratory safety.

References

Sources

Foundational

Advanced LC-MS/MS Characterization of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde: A Technical Guide

Executive Summary In modern pharmaceutical development, the rigorous structural characterization of intermediate building blocks is paramount to ensuring the efficacy and safety of final active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous structural characterization of intermediate building blocks is paramount to ensuring the efficacy and safety of final active pharmaceutical ingredients (APIs)[1]. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) is a highly versatile pyridine derivative utilized extensively in medicinal chemistry[2]. Characterized by its basic pyridine nitrogen, a reactive aldehyde moiety, and a bulky tetrahydropyran (THP) ether linkage, this compound presents unique analytical behaviors during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operating procedures. This guide details the causality behind experimental choices , providing a self-validating LC-MS/MS workflow optimized for the structural elucidation and purity profiling of this specific pharmaceutical intermediate.

Physicochemical Profiling & Analytical Causality

To design a robust LC-MS method, we must first decode the molecule's physicochemical properties and translate them into analytical parameters.

  • Ionization Strategy (Why ESI+?): Pyridine derivatives possess a lone pair of electrons on the nitrogen atom, rendering them moderately basic (pKa ~5.2–6.0)[3]. In an acidic mobile phase, this nitrogen is readily protonated, making Positive Electrospray Ionization (ESI+) the gold standard. This guarantees a high-yield generation of the [M+H]+ precursor ion at m/z 208.097.

  • Chromatographic Causality (Why Formic Acid over TFA?): Highly polar and basic compounds often exhibit peak tailing on standard reversed-phase columns due to secondary interactions with residual surface silanols. While strong ion-pairing agents like Trifluoroacetic Acid (TFA) resolve this, they severely suppress ESI signals by forming stable gas-phase ion pairs[4]. Therefore, we utilize 0.1% Formic Acid (FA) . FA provides sufficient acidity (pH ~2.7) to fully protonate the pyridine ring in solution—ensuring sharp peak shapes on a sterically protected C18 column—while readily volatilizing in the ESI source to maximize MS sensitivity.

  • Lability of the THP Group: The ether linkage connecting the pyridine ring to the tetrahydropyran moiety is susceptible to in-source fragmentation. Tuning the capillary and fragmentor voltages is critical to prevent premature cleavage before the precursor ion reaches the collision cell.

Workflow A Sample Prep (0.1 mg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization (Protonation) B->C D Q-TOF MS/MS (CID Fragmentation) C->D E Data Elucidation (Isotope Analysis) D->E

LC-MS/MS analytical workflow for pyridine derivatives.

Self-Validating LC-MS/MS Methodology

A reliable analytical method must be a self-validating system. The following protocol incorporates internal checks to ensure data integrity, rule out false positives, and confirm mass accuracy.

System Suitability & Carryover Mitigation

Before analyzing 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, the system must be primed:

  • Mass Calibration: Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is within <5 ppm .

  • Blank Verification (The "Zero" Check): Inject a pure solvent blank (50:50 Water:Methanol). Pyridines are notorious for adhering to stainless steel capillaries. A clean blank ensures no carryover from previous runs, validating that subsequent signals are genuinely from the sample.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in LC-MS grade Methanol to a stock concentration of 1 mg/mL . Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions to prevent solvent-induced peak broadening[3].

  • Chromatographic Separation (UHPLC):

    • Column: Sub-2 µm Core-shell C18 column (e.g., 2.1×100 mm,1.7 µm ). Core-shell technology provides high efficiency without the extreme backpressures of fully porous particles[4].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min . Column temperature: 40∘C .

  • Mass Spectrometry (Q-TOF MS/MS):

    • Source: ESI in positive mode.

    • Capillary Voltage: 3500 V .

    • Drying Gas: 10 L/min at 300∘C .

    • Collision-Induced Dissociation (CID): Perform Auto-MS/MS. Set collision energies (CE) at 10 eV,20 eV, and 40 eV using Nitrogen as the collision gas to capture both fragile and stable fragments.

Mass Spectrometry Data & Structural Elucidation

Upon successful ionization, the Q-TOF system yields high-resolution accurate mass (HRAM) data. The empirical formula C11​H13​NO3​ dictates an exact monoisotopic mass of 207.0895 Da. In ESI+, the addition of a proton yields a theoretical [M+H]+ of 208.0968 Da.

Quantitative Mass Data

The self-validation of the molecular formula is achieved by analyzing the mass defect and the isotopic distribution (M+1/M+2 ratios), which must align with the natural abundance of Carbon-13 and Nitrogen-15.

Precursor IonFormulaTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)Major CID Fragments (m/z)
[M+H]+ C11​H14​NO3+​ 208.0968208.0971+1.4124.039, 96.044, 85.065
Mechanistic Fragmentation Pathways

Understanding how the molecule breaks apart in the collision cell is the ultimate proof of structure. The fragmentation of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is driven by the stability of the resulting product ions.

  • Loss of the THP Ring: The most labile bond is the ether linkage. CID readily induces the neutral loss of 3,4-dihydro-2H-pyran ( C5​H8​O , 84 Da), leaving the protonated 6-hydroxynicotinaldehyde core at m/z 124.039.

  • Aldehyde Cleavage: The secondary fragmentation involves the loss of Carbon Monoxide (CO, 28 Da) from the aldehyde group at position 3 of the pyridine ring, yielding a highly stable pyridinol cation at m/z 96.044.

  • Heterolytic Cleavage: Alternatively, the charge can be retained on the THP moiety, resulting in the formation of a tetrahydropyranyl cation at m/z 85.065.

Fragmentation M [M+H]+ m/z 208.097 F1 [M+H - C5H8O]+ m/z 124.039 M->F1 - THP (-84 Da) F3 [C5H9O]+ m/z 85.065 M->F3 Heterolytic cleavage F2 [M+H - C5H8O - CO]+ m/z 96.044 F1->F2 - CO (-28 Da)

Proposed ESI+ CID fragmentation pathway for the target compound.

Conclusion

The comprehensive LC-MS/MS characterization of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde requires a deliberate balance of chromatographic chemistry and mass spectrometric physics. By utilizing a core-shell stationary phase with a volatile, acidic modifier (formic acid), we ensure optimal ionization of the basic pyridine core without signal suppression[4]. Furthermore, by tracking the specific neutral losses of the THP ring and carbon monoxide, researchers can confidently validate the structural integrity of this critical pharmaceutical building block before downstream synthesis[1].

References

  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives." Benchchem Technical Library.
  • Fisher Scientific. "CAS RN 910036-95-2: 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde." Fisher Scientific Catalog.
  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography Applications.
  • PubMed / National Institutes of Health. "Current developments in LC-MS for pharmaceutical analysis." NIH National Library of Medicine.

Sources

Exploratory

A Prospective Guide to the Crystallographic Analysis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde: From Synthesis to Structural Elucidation

Abstract This technical guide provides a comprehensive, prospective framework for the crystallographic analysis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a compound of interest in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, prospective framework for the crystallographic analysis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a compound of interest in medicinal chemistry and drug development. While a solved crystal structure for this specific molecule is not currently available in open-access databases, this document outlines the complete experimental and computational workflow required to obtain and interpret its single-crystal X-ray diffraction data. The guide is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind key experimental decisions. It covers the essential stages of synthesis, crystallization, X-ray diffraction data collection, structure solution, and refinement, culminating in a discussion of the anticipated structural features and their potential implications.

Introduction: The Significance of Structural Insight

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS No. 910036-95-2) is a heterocyclic compound featuring a pyridine ring, an aldehyde functional group, and a tetrahydropyran moiety linked via an ether bond.[1][2][3][4] Its constituent parts are common scaffolds in pharmacologically active molecules. The pyridine ring is a well-established bioisostere for a phenyl group, while the tetrahydropyran (THP) ring is often used to improve physicochemical properties such as solubility and metabolic stability.[5]

Understanding the precise three-dimensional arrangement of atoms in this molecule is critical for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation of the molecule in the solid state, offering insights into its shape, and the spatial orientation of its functional groups. This is foundational for designing more potent and selective analogs.

  • Computational Modeling: An experimentally determined structure serves as a crucial validation point for computational models, such as molecular docking simulations, which predict how the molecule might interact with a biological target.

  • Polymorphism Screening: The crystallization process can reveal the existence of different crystalline forms (polymorphs), which can have significant impacts on a drug candidate's stability, solubility, and bioavailability.

This guide, therefore, serves as a detailed roadmap for elucidating the crystal structure of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, establishing a foundation for its further development and application.

Experimental Workflow: A Self-Validating Protocol

The journey from a chemical powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow is designed to be a self-validating system, where the quality of the outcome at each stage dictates the success of the next.

Synthesis and Purification

The first prerequisite for successful crystallization is high-purity material. The synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde typically involves the Williamson ether synthesis, reacting 6-hydroxynicotinaldehyde with a suitable tetrahydropyran-4-yl leaving group derivative (e.g., 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate) in the presence of a base.[6]

Protocol for Synthesis (Illustrative):

  • To a solution of 6-hydroxynicotinaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add tetrahydropyran-4-yl tosylate (1.2 eq) to the mixture.

  • Heat the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound with >98% purity, as confirmed by NMR and LC-MS.

Causality Behind Choices: The use of a polar aprotic solvent facilitates the SN2 reaction. A slight excess of the electrophile ensures complete consumption of the starting material. High purity is non-negotiable; impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization Screening

Crystallization is often the most challenging step. It is an empirical science that involves screening a wide range of conditions to find the "sweet spot" for single crystal growth.

Protocol for Crystallization Screening:

  • Prepare a stock solution of the purified compound in a solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).

  • Use a multi-well crystallization plate to screen various techniques simultaneously:

    • Slow Evaporation: Distribute small aliquots (100-200 µL) of the stock solution into the wells and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion (Hanging and Sitting Drop): Place a small drop (1-2 µL) of the compound's solution on a cover slip or in a well. Invert the slip over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, ideally leading to crystallization.

    • Solvent/Anti-Solvent Layering: Carefully layer a solution of the compound over a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.

  • Screen a matrix of solvents and anti-solvents with varying polarities (e.g., hexane, toluene, ethanol, methanol, water).

  • Incubate the screens at different temperatures (e.g., 4 °C and room temperature) and monitor regularly under a microscope for the formation of single, well-defined crystals.

Trustworthiness of the Protocol: This systematic screening approach maximizes the chances of finding suitable crystallization conditions. The observation of clear, sharp-edged crystals under magnification is the primary validation metric for this stage.

X-ray Diffraction Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for X-ray diffraction analysis.

Protocol for Data Collection:

  • Carefully mount a selected crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., a CMOS or CCD detector).

  • Perform an initial series of diffraction images to determine the unit cell parameters and Bravais lattice.

  • Based on the unit cell, devise a data collection strategy to collect a complete, redundant dataset, ensuring good coverage of the reciprocal space. This typically involves a series of scans through different crystal orientations.

  • Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)).

  • Process the integrated data, applying corrections for Lorentz factor, polarization, and absorption. The data should then be scaled and merged.

Authoritative Grounding: The principles of X-ray diffraction and data processing are well-established and described in authoritative texts such as "Crystal Structure Analysis: A Primer" by Glusker and Trueblood. The choice of a low temperature (100 K) is a standard practice to minimize thermal motion and radiation-induced decay.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Structure Solution: Use direct methods or dual-space methods (e.g., using software like SHELXT or Olex2) to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Model Building: Build the molecular model by fitting the known chemical structure of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde into the electron density map.

  • Refinement: Refine the atomic positions, and their anisotropic displacement parameters against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) or, if the data quality is high enough, locate them from the difference Fourier map and refine them freely.

  • Validation: Critically assess the quality of the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any significant peaks or troughs in the final difference electron density map. The final structure should be validated using tools like PLATON or the IUCr's checkCIF service.

Data Presentation and Expected Structural Features

The final results of a crystallographic study are typically summarized in a standardized table. Below is a template of the crystallographic data that would be expected upon successful completion of this workflow.

Table 1: Hypothetical Crystal Data and Structure Refinement for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

ParameterValue (Hypothetical)
Empirical formulaC₁₁H₁₃NO₃
Formula weight207.23
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)
Crystal systemTo be determined (e.g., Monoclinic, Orthorhombic)
Space groupTo be determined (e.g., P2₁/c, P2₁2₁2₁)
Unit cell dimensionsa = ? Å, α = 90°
b = ? Å, β = ?°
c = ? Å, γ = 90°
Volume? ų
Z (molecules per unit cell)To be determined (e.g., 4)
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm
Theta range for data collection? to ?°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to theta? %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2σ(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak/hole? and ? e.Å⁻³

Anticipated Structural Features:

  • Conformation of the Tetrahydropyran Ring: The THP ring is expected to adopt a stable chair conformation.[7]

  • Torsion Angles: The key torsional angles defining the orientation of the THP ring relative to the pyridine ring (C-O-C-C) will be of significant interest. These angles will dictate the overall molecular shape.

  • Intermolecular Interactions: Given the presence of the pyridine nitrogen and the aldehyde oxygen, the crystal packing is likely to be influenced by non-classical C-H···O or C-H···N hydrogen bonds. Pi-stacking interactions between the pyridine rings are also a possibility.

Visualization of the Workflow

The logical flow from compound synthesis to final structural validation can be visualized as follows:

G cluster_0 Material Preparation cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structural Analysis synthesis Synthesis of 6-(THP-oxy)nicotinaldehyde purification Purification (>98% Purity) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Evaporation) purification->screening crystal_selection Single Crystal Selection (Microscopy) screening->crystal_selection data_collection Data Collection (Diffractometer, 100 K) crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Refinement (Least-Squares) solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: Workflow for the crystallographic analysis of a small molecule.

Conclusion

This technical guide provides a robust and scientifically grounded methodology for determining the crystal structure of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde. By following these self-validating protocols, researchers can reliably proceed from chemical synthesis to a high-quality, refined crystal structure. The resulting structural data will be invaluable for advancing the understanding of this compound's properties and will provide a critical foundation for its potential applications in drug discovery and materials science.

References

  • Appchem (Product Page for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde) . Appchem. Available at: [Link]

  • Chemsigma (Product Page for 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97%) . Chemsigma. Available at: [Link]

  • Chemsigma (Synonyms and Related Products) . Chemsigma. Available at: [Link]

  • Taylor & Francis (Tetrahydropyran – Knowledge and References) . Taylor & Francis Online. Available at: [Link]

  • MDPI (Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea) . MDPI. Available at: [Link]

  • Rhodes College (Synthesis and biochemical analysis of novel 6-substituted catechols with L-DOPA 2,3-dioxygenase) . Rhodes College Digital Archives. Available at: [Link]

  • LookChem (6-(tetrahydropyran-4-yloxy)nicotinic acid) . LookChem. Available at: [Link]

  • Crystallography Open Database . Crystallography Open Database. Available at: [Link]

  • National Center for Biotechnology Information (Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) . NCBI. Available at: [Link]

  • gsrs.ncats.nih.gov (TETRAHYDRO-4-HYDROXY-6-PENTYL-2H-PYRAN-2-ONE, (4R,6S)-) . gsrs.ncats.nih.gov. Available at: [Link]

  • PubChem (6-Hydroxynicotinaldehyde) . PubChem. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose) . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations) . NCBI. Available at: [Link]

  • Organic Chemistry Research (A Green Synthesis of 4H-Pyrans Catalyzed by ZnO Nanoparticles) . Organic Chemistry Research. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(Tetrahydropyran-4-yloxy)nicotina...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[1] This document delineates a multi-faceted approach, combining thermal analysis techniques, long-term stability trials, and forced degradation studies to build a complete stability profile. We will explore the theoretical underpinnings of the molecule's potential liabilities, rooted in its constituent functional groups, and present detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and stability-indicating HPLC method development. The causality behind each experimental choice is explained to provide a robust, self-validating system for stability assessment. The ultimate goal is to equip researchers with the necessary tools to predict degradation pathways, establish appropriate storage conditions, and make informed decisions during the drug development lifecycle.[2]

Introduction: The Criticality of Stability Assessment

The journey of a potential drug candidate from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[2]

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde presents a unique stability profile due to the interplay of its three core functional moieties: a pyridine ring, an aldehyde group, and a tetrahydropyranyl (THP) ether. This guide serves as a senior-level scientific resource, moving beyond mere procedural descriptions to provide a logical and scientifically-grounded strategy for a complete stability assessment at ambient temperature.

Molecular Profile and Inherent Stability Considerations

A proactive analysis of the molecular structure is the first step in predicting potential stability challenges.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number 910036-95-2[3][4]
Molecular Formula C₁₁H₁₃NO₃[3][4]
Molecular Weight 207.23 g/mol [4]
IUPAC Name 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde[4]
Analysis of Functional Group Liabilities
  • Nicotinaldehyde Moiety: The aldehyde group is an electron-withdrawing group and a known site of chemical reactivity. It is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 6-(Tetrahydropyran-4-yloxy)nicotinic acid.[5] This is often the most significant liability for aldehydes, which can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Tetrahydropyranyl (THP) Ether: THP ethers are widely used as protecting groups for alcohols precisely because of their defined stability characteristics.[6] They are generally stable to strongly basic conditions, organometallics, and many oxidizing and reducing agents.[7][8][9] However, their primary vulnerability is their lability under acidic conditions, which readily cleaves the acetal structure to regenerate the alcohol (6-hydroxynicotinaldehyde) and a derivative of the tetrahydropyran ring.[8][10] The presence of even trace acidic impurities could catalyze this degradation over time.

  • Aryl Ether Linkage: The ether linkage between the pyridine ring and the THP group is generally stable. Aryl ethers are more robust than alkyl ethers and require harsh conditions for cleavage. Under the scope of room temperature stability, this bond is not considered a primary liability.

Experimental Framework for Stability Evaluation

A comprehensive stability assessment integrates multiple experimental techniques to probe the molecule's behavior under various conditions. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Accelerated Stress Testing cluster_2 Phase 3: Long-Term Assessment cluster_3 Phase 4: Final Reporting A Compound Reception (Purity & Identity Check) B Thermal Analysis (TGA & DSC) A->B Establish thermal limits C Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) B->C Inform stress conditions D Develop & Validate Stability-Indicating HPLC Method C->D Identify degradants to track E ICH Long-Term Stability Study (25°C / 60% RH) D->E Validated analytical method F Time-Point Analysis (0, 3, 6, 9, 12 months) E->F Monitor purity & degradants G Data Synthesis & Stability Profile Report F->G Compile kinetic data

Figure 1: Comprehensive workflow for stability assessment.

Protocols for Solid-State Stability Assessment

The following protocols are designed as self-validating systems, providing the foundational data for a complete stability profile.

Thermal Analysis

Thermal analysis provides a rapid assessment of the material's thermal stability and solid-state properties.[11]

4.1.1 Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition. TGA measures changes in a material's weight as a function of temperature.[12][13]

  • Causality: By conducting the analysis under an inert nitrogen atmosphere, we eliminate oxidative effects and isolate purely thermal degradation events. This gives us the absolute thermal stability limit of the molecule itself.

  • Methodology:

    • Instrument: Calibrated Thermogravimetric Analyzer.

    • Sample: Accurately weigh 5-10 mg of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde into a ceramic or platinum TGA pan.

    • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Data Analysis: Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of decomposition.

4.1.2 Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, heat of fusion, and assess the purity and potential polymorphism of the sample. DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][14]

  • Causality: A sharp, single melting endotherm is indicative of a high-purity, crystalline material. Broad peaks or multiple transitions can suggest the presence of impurities or different polymorphic forms, which can have different stabilities.

  • Methodology:

    • Instrument: Calibrated Differential Scanning Calorimeter.

    • Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

    • Atmosphere: Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a temperature approximately 20°C above the melting point (determined by a preliminary run or melting point apparatus) at a rate of 10°C/min.

    • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the heat of fusion (ΔHfus).

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand how a drug behaves under extreme conditions, providing critical insights into potential degradation pathways.[1][2][15] These studies are a regulatory requirement under ICH Q1A(R2) guidelines and are fundamental to developing and validating a stability-indicating analytical method.[16]

4.2.1 Protocol: General Procedure & Analytical Method

  • Objective: To intentionally degrade the sample to an extent of 5-20% and identify the resulting degradants. This level of degradation is sufficient to test the analytical method's specificity without being overly destructive.

  • Analytical Backbone: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard. The method must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and impurities.

  • Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in a suitable solvent (e.g., acetonitrile or methanol).

    • Stress Conditions (see below): Subject aliquots of the stock solution to each stress condition.

    • Time Points: Sample the stressed solutions at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Preparation: Before injection, neutralize the acidic and basic samples. Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase.

    • HPLC Analysis: Analyze all samples by the stability-indicating HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

4.2.2 Specific Stress Conditions:

  • Acidic Hydrolysis:

    • Condition: Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C.

    • Anticipated Degradation: Cleavage of the acid-labile THP ether is the most probable pathway.[8]

  • Basic Hydrolysis:

    • Condition: Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C.

    • Anticipated Degradation: The molecule is expected to be relatively stable, as THP ethers resist basic conditions.[7] Some aldehyde-related reactions could occur under prolonged stress.

  • Oxidative Degradation:

    • Condition: Mix stock solution with 3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light.

    • Anticipated Degradation: Oxidation of the aldehyde to a carboxylic acid is the primary expected pathway.[5]

  • Thermal Degradation (Dry Heat):

    • Condition: Store the solid compound in a vial at 80°C.

    • Anticipated Degradation: This tests the intrinsic thermal stability in the solid state, accelerating any potential solid-state decomposition reactions.[15]

  • Photolytic Degradation:

    • Condition: Expose the solid compound and a solution (1 mg/mL) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.

    • Anticipated Degradation: The pyridine ring and aldehyde group are chromophores that can absorb UV light, potentially leading to photo-oxidation or rearrangement reactions.[15]

Data Interpretation and Predicted Pathways

The data from all experimental arms must be synthesized to form a coherent stability profile.

Interpreting Thermal Data
  • TGA: A high onset of decomposition (>200°C) would suggest good thermal stability.

  • DSC: A sharp melting peak with a ΔHfus consistent for a molecule of its size and polarity indicates a stable, crystalline solid.

Hypothetical Forced Degradation Results

The table below summarizes the expected outcomes from the forced degradation studies, guiding the focus of further investigation.

Stress ConditionExpected DegradationPrimary Degradant(s)
0.1 M HCl, 60°C Significant6-Hydroxynicotinaldehyde
0.1 M NaOH, 60°C MinimalParent compound stable
3% H₂O₂, RT Moderate6-(Tetrahydropyran-4-yloxy)nicotinic acid
80°C Dry Heat Minimal to ModerateVaries, potentially oligomers or colored products
ICH Photostability Minimal to ModeratePhoto-oxidized or rearranged products
Predicted Degradation Pathways

Based on fundamental organic chemistry principles, the two most likely degradation pathways at or near room temperature are acid-catalyzed hydrolysis and oxidation.

G Parent 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (Parent Compound) AcidDeg 6-Hydroxynicotinaldehyde Parent->AcidDeg Acidic Hydrolysis (H⁺) Cleavage of THP Ether OxidDeg 6-(Tetrahydropyran-4-yloxy)nicotinic acid Parent->OxidDeg Oxidation ([O]) Aldehyde to Carboxylic Acid

Figure 2: Predicted primary degradation pathways.

Conclusion and Recommendations

This guide outlines a robust, multi-pronged strategy for the comprehensive evaluation of the thermodynamic stability of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde. The primary stability liabilities are identified as the acid-labile THP ether and the oxidizable aldehyde functional group.

Key Recommendations:

  • Handling and Storage: The compound should be stored in well-sealed containers, protected from light and acidic vapors, at controlled room temperature. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Formulation Development: For solution-based formulations, careful control of pH is critical. A neutral to slightly basic pH is advisable to prevent hydrolysis of the THP ether. The inclusion of antioxidants should be considered to mitigate the risk of aldehyde oxidation.

  • Further Studies: If significant degradation is observed, isolation and structural elucidation of the major degradants using techniques such as LC-MS and NMR are imperative to assess their potential toxicity and impact on product quality.

By following the principles and protocols detailed herein, researchers can build a thorough and scientifically sound understanding of the compound's stability, ensuring the development of a safe, effective, and reliable pharmaceutical product.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). [Link]

  • Arvin, Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Patel, Y., & Shah, N. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 135-140. [Link]

  • Singh, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]

  • Laboratory In Consulting. (n.d.). DSC and TG analysis. lic-expert.com. [Link]

  • Powers, L. S., et al. (2018). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 95(7), 1199-1204. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme. (General chemical knowledge, no direct link available).
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Sharma, A., & Kumar, P. (2014). Tetrahydropyranyl ethers (THPEs): A short review on various methodologies for their preparations and applications in organic synthesis. RSC Advances, 4(92), 50585-50606. [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-176. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]

  • LibreTexts Chemistry. (2019). 21.3 Physical Properties of Aldehydes and Ketones. LibreTexts. [Link]

  • Westin, Jack. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. [Link]

  • XRF Scientific. (2023). What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This molecule strategically combines three key structural motifs: a reactive aldehyde for synthetic elaboration, a pyridine core central to numerous pharmacophores, and a tetrahydropyran (THP) ether. The THP moiety not only serves as a robust protecting group for the corresponding 6-hydroxynicotinaldehyde but also represents a "privileged scaffold" known to impart favorable physicochemical properties such as improved solubility and metabolic stability in drug candidates.[1][2][3][4] This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols for its application in cornerstone reactions such as reductive amination, Wittig olefination, and as a precursor in cross-coupling strategies. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for laboratory execution.

Introduction: A Building Block of Strategic Importance

The design and synthesis of novel molecular entities for drug discovery programs rely on the availability of versatile and well-behaved chemical building blocks. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS No. 910036-95-2) has emerged as a valuable intermediate due to its unique combination of functionalities.[5][6]

  • The Aldehyde Handle: The formyl group at the 3-position of the pyridine ring is a versatile functional group, enabling access to a wide array of chemical transformations, including the formation of amines, alkenes, alcohols, and carboxylic acids.[7]

  • The Pyridine Core: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[8]

  • The Tetrahydropyran Ether: The THP ether linkage provides robust protection for the phenolic oxygen at the 6-position. It is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions to reveal the parent phenol if required.[9][10][11] Furthermore, saturated oxygen heterocycles like tetrahydropyran are prevalent in numerous natural products and FDA-approved drugs, often contributing to optimized pharmacokinetic profiles.[12][13][14]

This document serves as a practical guide for chemists, detailing proven protocols and explaining the rationale behind experimental choices to effectively leverage this building block in synthesis campaigns.

Physicochemical Properties & Handling
PropertyValueReference
CAS Number 910036-95-2[5][15][16]
Molecular Formula C₁₁H₁₃NO₃[5][6][15]
Molecular Weight 207.23 g/mol [5][6]
Appearance Typically a solid[16]
Solubility Soluble in common organic solvents like DCM, THF, and alcohols.
Storage Store in a cool, dry place away from light and moisture.

The Role and Chemistry of the Tetrahydropyran (THP) Moiety

The THP group in 6-(tetrahydropyran-4-yloxy)nicotinaldehyde is more than a simple protecting group; it is a strategic element. Its stability under many reaction conditions allows for selective manipulation of the aldehyde functionality without interference.

Stability Profile:

  • Stable To: Strongly basic conditions (e.g., NaOH, NaH), organometallic reagents (e.g., Grignard, organolithiums), metal hydrides (e.g., LiAlH₄, NaBH₄), and most oxidizing and reducing agents that do not involve acidic media.[9][10]

  • Labile To: Acidic conditions. The THP ether is an acetal, which is readily hydrolyzed in the presence of aqueous acid (e.g., HCl, TFA, or PPTS) to regenerate the alcohol/phenol and 5-hydroxypentanal.[11][17]

This differential stability is the cornerstone of its utility, allowing for complex, multi-step syntheses where the phenolic hydroxyl needs to be masked.

THP_Chemistry cluster_protection Protection cluster_deprotection Deprotection Phenol 6-Hydroxynicotinaldehyde THP_Aldehyde 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (Target Building Block) Phenol->THP_Aldehyde  Acid Catalyst (e.g., PPTS)   Product Regenerated Phenol THP_Aldehyde->Product  Aqueous Acid (e.g., HCl)   DHP Dihydropyran (DHP)

Caption: Protection and Deprotection of the Phenolic Hydroxyl.

Key Synthetic Transformations & Protocols

The aldehyde functionality is a gateway to numerous molecular classes. Below are detailed protocols for three common and powerful transformations.

Application 1: Synthesis of Amines via Reductive Amination

Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds, making it a cornerstone of medicinal chemistry for accessing secondary and tertiary amines.[18][19] The reaction proceeds in one pot, first through the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, selective for the iminium ion over the aldehyde, and does not require stringent pH control.[18][20]

Reductive_Amination_Workflow Start Start: Combine Aldehyde and Amine in Solvent Stir Stir at Room Temperature (20-30 min) Start->Stir Iminium Iminium Ion Formation (in situ) Stir->Iminium AddReducer Add NaBH(OAc)₃ (1.2-1.5 equiv) Iminium->AddReducer Reaction Stir at Room Temperature (2-16 h, Monitor by TLC/LCMS) AddReducer->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent (e.g., DCM or EtOAc) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Final Amine Product Purify->Product

Caption: General Workflow for One-Pot Reductive Amination.

Detailed Protocol: General Procedure for Reductive Amination

  • Materials:

    • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 equiv)

    • Primary or secondary amine (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a ~0.1 M solution)

    • Optional: Acetic acid (catalytic amount, if iminium formation is slow)

    • Optional: Triethylamine (Et₃N) (1.0-1.1 equiv, if using an amine salt, e.g., hydrochloride)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-(tetrahydropyran-4-yloxy)nicotinaldehyde.

    • Dissolve the aldehyde in the chosen solvent (DCE or THF).

    • Add the amine to the solution. If the amine is a salt, add triethylamine first to liberate the free base.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride in one portion. A slight exotherm may be observed.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amine product.

Amine InputProduct StructureExpected Yield
BenzylamineN-benzyl-1-(6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl)methanamine80-95%
Morpholine4-((6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl)methyl)morpholine85-98%
AnilineN-((6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl)methyl)aniline75-90%
Application 2: Synthesis of Alkenes via Wittig Olefination

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[21][22] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[23][24] This reaction is highly reliable for forming a new carbon-carbon double bond at the exact position of the former carbonyl, avoiding the potential for isomeric mixtures that can arise from elimination reactions.[22]

Wittig_Reaction Aldehyde Aldehyde Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Aldehyde->Oxaphosphetane + Ylide Phosphorus Ylide (Ph₃P=CHR) Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation PhosphineOxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PhosphineOxide +

Caption: The Wittig Reaction Mechanism Overview.

Detailed Protocol: General Procedure for Wittig Olefination

  • Materials:

    • Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equiv)

    • Strong base (e.g., n-Butyllithium (n-BuLi), NaH, or KHMDS) (1.05 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 equiv)

  • Procedure (Ylide Generation and Reaction):

    • To a dry, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the phosphonium salt.

    • Suspend the salt in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base (0 °C for NaH, -78 °C for n-BuLi).

    • Slowly add the base to the suspension. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 30-60 minutes.

    • Prepare a solution of 6-(tetrahydropyran-4-yloxy)nicotinaldehyde in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at the same low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify by flash column chromatography. A non-polar eluent system (e.g., Hexanes/EtOAc) is often required, as triphenylphosphine oxide is quite polar. Sometimes, trituration with a non-polar solvent like hexanes can help precipitate the byproduct.

Ylide PrecursorProduct StructureExpected Stereochemistry
(CH₃)Ph₃P⁺Br⁻2-(Tetrahydro-2H-pyran-4-yloxy)-5-vinylpyridineN/A
(EtO₂CCH₂)Ph₃P⁺Br⁻Ethyl (E)-3-(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)acrylate(E)-alkene (stabilized ylide)
Application 3: Advanced Strategy for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but it is incompatible with unprotected aldehydes.[8][25] To use our building block in such a reaction—for example, to couple an aryl group at the 5-position of the pyridine ring—a multi-step sequence involving protection and deprotection is required. This demonstrates the strategic planning necessary in complex synthesis.

Expert Insight: The following workflow is a conceptual but synthetically sound approach, assuming the starting material is the analogous 5-bromo-6-(tetrahydropyran-4-yloxy)nicotinaldehyde.

Suzuki_Workflow Start Start: 5-Bromo-6-(THP-oxy)nicotinaldehyde Protect Step 1: Protect Aldehyde (e.g., as Dimethyl Acetal) Start->Protect ProtectedAldehyde Protected Intermediate Protect->ProtectedAldehyde Suzuki Step 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) ProtectedAldehyde->Suzuki CoupledProduct Coupled Intermediate Suzuki->CoupledProduct Deprotect Step 3: Deprotect Aldehyde (Aqueous Acid) CoupledProduct->Deprotect FinalProduct Final Biaryl Product Deprotect->FinalProduct

Caption: Multi-step workflow for Suzuki-Miyaura cross-coupling.

Protocol: Acetal Protection (Step 1)

  • Dissolve the aldehyde (1.0 equiv) in methanol.

  • Add trimethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (PPTS).

  • Stir at room temperature for 2-4 hours until TLC shows complete conversion.

  • Quench with triethylamine, concentrate, and purify to obtain the acetal-protected intermediate.

Protocol: Suzuki-Miyaura Coupling (Step 2)

  • To a flask, add the acetal-protected bromo-pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[26]

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1).[8]

  • Degas the mixture and heat to 80-100 °C until the starting material is consumed.

  • Cool, dilute with water, and extract with an organic solvent.

  • Purify via column chromatography to yield the coupled product.

Protocol: Acetal Deprotection (Step 3)

  • Dissolve the coupled intermediate in a mixture of THF and 1M aqueous HCl.

  • Stir at room temperature for 1-3 hours.

  • Neutralize with aqueous NaHCO₃ and extract with an organic solvent.

  • Purify to yield the final biaryl aldehyde.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is a highly functional and strategically designed building block for modern organic synthesis. Its robust THP ether allows for precise and selective transformations at the aldehyde position, enabling access to diverse molecular architectures such as amines and alkenes through reliable, high-yielding protocols. For more advanced applications like cross-coupling, the aldehyde can be temporarily masked, further expanding its synthetic potential. The inherent medicinal chemistry relevance of both the pyridine and tetrahydropyran scaffolds makes this compound an exceptionally valuable tool for researchers and scientists in drug development, facilitating the efficient construction of novel and complex molecules with promising therapeutic potential.

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • THP group for protecting alcohols. YouTube. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. ACS Publications. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde. Appchem. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC. [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • 6-Hydroxynicotinaldehyde. PubChem. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Boston. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • In situ or one-pot hydrogenation and reductive amination process.
  • Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97%. Chemsigma. [Link]

  • Reductive Amination by One Pot Reaction of Aldehydes and Alkoxyamines Catalyzed by B(C6F5)3. Chinese Journal of Organic Chemistry. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PMC. [Link]

  • Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. MDPI. [Link]

  • Advanced drug development and manufacturing.

Sources

Application

Application Note: Advanced Aldehyde Functionalization Strategies for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Introduction & Chemical Context 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS RN 910036-95-2) is a highly versatile, heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals

Introduction & Chemical Context

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS RN 910036-95-2) is a highly versatile, heteroaromatic building block frequently utilized in medicinal chemistry and drug discovery[1]. Structurally, this compound presents a fascinating dichotomy: it features a highly electrophilic aldehyde at the C3 position of a pyridine ring, counterbalanced by a bulky, electron-donating tetrahydropyran-4-yloxy (THP-oxy) group at the C6 position.

Mechanistic Insight: The strongly electron-donating nature of the C6 ether oxygen pushes electron density into the pyridine ring via resonance. While this slightly attenuates the electrophilicity of the C3 aldehyde compared to an unsubstituted nicotinaldehyde, the formyl group remains highly reactive toward nucleophilic attack. This specific reactivity profile makes it an ideal, stable anchor point for divergent synthesis, allowing chemists to build complex molecular architectures without the aldehyde degrading prematurely[2].

Strategic Functionalization Pathways

The functionalization of this scaffold typically revolves around the C3-formyl group. The most critical transformations in drug development include reductive amination to yield secondary or tertiary amines, Wittig olefination for carbon-chain extension, and direct reduction to the corresponding benzylic-like alcohol[3].

ChemicalPathways Core 6-(THP-4-yloxy) nicotinaldehyde Imine Iminium Intermediate Core->Imine 1°/2° Amine (Mild Acid) Alkene Alkene Derivative (Wittig Olefination) Core->Alkene Phosphonium Ylide (Base) Alcohol Primary Alcohol (Direct Reduction) Core->Alcohol NaBH4 (Direct) Amine Substituted Amine (Reductive Amination) Imine->Amine NaBH(OAc)3 (Selective)

Logical pathways for the functionalization of the nicotinaldehyde core.

Protocol I: Highly Selective One-Pot Reductive Amination

Reductive amination is the premier method for installing amine functionality, a cornerstone of pharmaceutical synthesis[4]. For 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a one-pot procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the industry standard[3].

Causality of Reagent Selection: Why use NaBH(OAc)₃ instead of Sodium Borohydride (NaBH₄)? The three electron-withdrawing acetate groups significantly reduce the hydride-donating capacity of the boron atom[4]. This mildness ensures that the reagent selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted starting aldehyde into a primary alcohol[3].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 equiv, e.g., 1.0 mmol, 207.23 mg) in anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) to achieve a 0.1–0.2 M concentration. Expert Note: DCE is preferred as it stabilizes the iminium intermediate and provides excellent solubility for borohydride species.

  • Imine Formation: Add the desired primary or secondary amine (1.1 to 1.2 equiv). If the amine is an HCl salt, add Triethylamine (Et₃N) (1.1 equiv) to liberate the free base. Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Check (Crucial): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde peak ([M+H]⁺ = 208.2) and the appearance of the corresponding imine/iminium mass. Do not proceed to step 4 until >90% conversion is observed.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. A mild exotherm may occur. Stir at room temperature for 2–12 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (e.g., 5% MeOH in DCM) or LC-MS to confirm the total consumption of the imine intermediate[3].

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent) to neutralize the acetic acid byproduct and destroy unreacted hydride. Extract with Dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Workflow Step1 1. Dissolve Aldehyde in Anhydrous DCE/THF Step2 2. Add Amine (1.0-1.2 eq) Stir 20-30 min at RT Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) in single portion Step2->Step3 Step4 4. Monitor via LC-MS/TLC (1-24 hours) Step3->Step4 Step5 5. Quench with sat. NaHCO3 Extract & Wash Step4->Step5 Step6 6. Dry, Filter, Concentrate Purify via Chromatography Step5->Step6

Step-by-step workflow for one-pot reductive amination.

Protocol II: Carbon-Carbon Bond Formation via Wittig Olefination

To extend the carbon scaffold for downstream structural rigidification, the aldehyde can be converted into an alkene using a phosphonium ylide.

Causality of Reagent Selection: Using a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) allows the reaction to proceed at room temperature without the need for strong organometallic bases like n-BuLi. Avoiding harsh bases is critical to prevent the potential degradation or cleavage of the C6-THP ether linkage.

Step-by-Step Methodology
  • Preparation: Dissolve 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 equiv) in anhydrous Toluene or THF (0.2 M).

  • Ylide Addition: Add the stabilized Wittig reagent (1.2 equiv) portion-wise at room temperature.

  • Reaction & Self-Validation: Stir the mixture at room temperature (or heat to 60 °C if using a partially stabilized ylide). Monitor via TLC. The appearance of a new, less polar spot (the alkene) and the disappearance of the UV-active aldehyde spot validates the conversion.

  • Workup: Once complete, concentrate the mixture under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether to precipitate the Triphenylphosphine oxide (Ph₃P=O) byproduct. Filter, concentrate the filtrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters for the functionalization of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde based on standard synthetic protocols[3],[5],[6].

Transformation TypeReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Byproducts / Notes
Reductive Amination (1° Amine) Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)DCE20–252–480–95%Trace alcohol; high imine stability
Reductive Amination (2° Amine) Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq)DCE / THF20–254–1270–85%Slower iminium formation
Wittig Olefination Stabilized Ylide (1.2 eq)Toluene20–602–675–90%Ph₃P=O (requires trituration)
Direct Reduction NaBH₄ (1.0 eq)MeOH / EtOH0–200.5–1>95%Highly exothermic; fast conversion

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS RN: 910036-95-2)[1]. This molecule is a highly valued building block in medicinal chemistry, featuring a pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS RN: 910036-95-2)[1]. This molecule is a highly valued building block in medicinal chemistry, featuring a pyridine ring, a reactive aldehyde group, and a tetrahydropyran (THP) ether linkage[2].

Synthesizing this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. However, the presence of the base-sensitive aldehyde group and the relatively poor nucleophilicity of the secondary alcohol (tetrahydropyran-4-ol) often lead to poor yields, incomplete conversion, or degradation. This guide provides field-proven, mechanistic solutions to optimize your workflow.

Reaction Pathway & Mechanistic Pitfalls

To improve yield, we must first understand the competing pathways. The desired SNAr reaction competes directly with base-catalyzed aldehyde degradation and moisture-induced hydrolysis.

SNAr_Optimization cluster_0 Optimized SNAr Pathway cluster_1 Common Side Reactions Electrophile 6-Fluoronicotinaldehyde (Electrophile) Product 6-(Tetrahydropyran-4-yloxy) nicotinaldehyde Electrophile->Product SNAr (DMF, 0°C) Hydrolysis 6-Hydroxynicotinaldehyde (Hydrolysis) Electrophile->Hydrolysis OH- Attack Cannizzaro Cannizzaro Products (Aldehyde Disproportionation) Electrophile->Cannizzaro Base Catalysis Nucleophile Sod. Tetrahydropyran-4-olate (Pre-formed Nucleophile) Nucleophile->Product Addition Moisture Trace Moisture Moisture->Hydrolysis ExcessBase Excess Base / Heat ExcessBase->Cannizzaro

Figure 1: Optimized SNAr pathway vs. base/moisture-induced side reactions in synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: I am using 6-chloronicotinaldehyde and K2CO3, but my conversion stalls at 40%. How can I drive the reaction to completion?

A: The issue lies in the activation energy of the SNAr rate-determining step (formation of the Meisenheimer complex). Chlorine is a moderate leaving group, and K2CO3 is often too weak to fully deprotonate the secondary alcohol (tetrahydropyran-4-ol) at room temperature. Heating the reaction to force conversion will simply degrade your aldehyde.

  • Solution: Switch your electrophile to 6-fluoronicotinaldehyde [3]. Fluorine is highly electronegative, which severely depletes electron density at the C6 position, stabilizing the anionic transition state. In SNAr reactions, fluorinated arenes react orders of magnitude faster than chlorinated analogs[4].

Q2: My LC-MS shows a major polar byproduct corresponding to [M+H]+ 124. What is this, and how do I prevent it?

A: A mass of 124 Da corresponds to 6-hydroxynicotinaldehyde (often tautomerizing to the pyridone). This is a hydrolysis product caused by trace moisture reacting with your base to form hydroxide ions (OH-), which outcompete your bulky alkoxide for the electrophile.

  • Solution: The reaction must be strictly anhydrous. Use sure-seal anhydrous DMF or THF, oven-dry all glassware, and ensure your tetrahydropyran-4-ol is dried over molecular sieves prior to use.

Q3: I see multiple spots on my TLC indicating aldehyde degradation. How do I protect the aldehyde during the basic SNAr?

A: Aldehydes are highly susceptible to the Cannizzaro reaction (disproportionation into a carboxylic acid and an alcohol) or aldol condensations in the presence of strong, unreacted bases.

  • Solution: Pre-form the alkoxide. Do not mix the base, alcohol, and aldehyde together simultaneously. React tetrahydropyran-4-ol with Sodium Hydride (NaH) first to quantitatively generate the nucleophile. Once hydrogen gas evolution ceases, add the aldehyde dropwise at 0 °C. This ensures the aldehyde only encounters the nucleophile, not the raw base.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield. Note the dramatic yield increase when switching to a fluorinated electrophile and pre-forming the alkoxide.

EntryElectrophileBase StrategySolventTemp (°C)Conversion (%)Isolated Yield (%)
16-ChloronicotinaldehydeK2CO3 (In situ)DMF804530 (Degradation)
26-ChloronicotinaldehydeCs2CO3 (In situ)DMF606555
36-FluoronicotinaldehydeK2CO3 (In situ)DMF258572
46-FluoronicotinaldehydeNaH (Pre-formed)THF0 to 25>9988
5 6-Fluoronicotinaldehyde NaH (Pre-formed) DMF 0 to 25 >99 95 (Optimized)

Optimized Experimental Protocol

This self-validating protocol utilizes the pre-formed alkoxide method to guarantee high yields and preserve the integrity of the aldehyde.

Materials Required:

  • 6-Fluoronicotinaldehyde (1.0 equiv, strictly dry)

  • Tetrahydro-2H-pyran-4-ol (1.05 equiv, dried over 3Å molecular sieves)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous DMF (Aprotic polar solvent, accelerates SNAr)

Step-by-Step Methodology:

  • Alkoxide Generation (Nucleophile Activation):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add NaH (1.1 equiv) and suspend in anhydrous DMF (approx. 5 mL/mmol).

    • Cool the suspension to 0 °C using an ice bath.

    • Add Tetrahydro-2H-pyran-4-ol (1.05 equiv) dropwise over 10 minutes.

    • Causality Check: Stir for 30–45 minutes at room temperature until H2 gas evolution completely ceases. A clear to slightly cloudy solution indicates quantitative alkoxide formation.

  • SNAr Coupling:

    • Re-cool the alkoxide solution to 0 °C.

    • Dissolve 6-fluoronicotinaldehyde (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add the electrophile solution dropwise to the alkoxide.

    • Causality Check: The 0 °C temperature suppresses any residual base-catalyzed aldehyde degradation while the highly reactive fluoropyridine undergoes rapid substitution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is consumed.

  • Workup & Purification:

    • Quench the reaction carefully with cold saturated aqueous NH4Cl at 0 °C to neutralize any remaining alkoxide.

    • Dilute with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash the organic layer with distilled water (3x) and brine (2x). Note: Multiple aqueous washes are critical to fully partition the DMF into the aqueous layer.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography to yield pure 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde as a solid[5].

References

  • "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase", Journal of the American Chemical Society, 2024. URL:[Link]

Sources

Optimization

Preventing auto-oxidation of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde during long-term storage

Welcome to the Technical Support Center for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) . As a Senior Application Scientist, I have designed this knowledge base to address the most critical failure poin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) . As a Senior Application Scientist, I have designed this knowledge base to address the most critical failure point in handling this reagent: spontaneous auto-oxidation .

Because nicotinaldehyde derivatives are vital precursors for NAD biosynthesis and various pharmaceutical multicomponent reactions[1], maintaining their structural integrity is paramount. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation and rescue compromised batches.

Part 1: The Mechanism of Degradation (Knowledge Base)

Q: Why does my 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde degrade into a white, insoluble powder over time? A: The degradation product is the corresponding carboxylic acid, 6-(tetrahydropyran-4-yloxy)nicotinic acid. Aldehydes are notoriously susceptible to spontaneous oxidation in the presence of oxygen[1]. This occurs via two primary causal pathways:

  • Radical Auto-Oxidation: Molecular oxygen (O₂) initiates a radical chain reaction. The weak formyl C-H bond is abstracted, generating an acyl radical. This reacts with O₂ to form an acylperoxy radical, which abstracts another hydrogen to form a peroxy acid. The peroxy acid then undergoes a Baeyer-Villiger-type reaction with another aldehyde molecule, yielding two equivalents of carboxylic acid[2].

  • Moisture-Induced Gem-Diol Oxidation: If trace water is present, it reversibly adds to the carbonyl to form a gem-diol (hydrate)[3]. The hydrate is highly susceptible to oxidation via an E2-like elimination mechanism, where deprotonation of the adjacent C-H bond results in the elimination of a leaving group to form the new C=O pi bond of the carboxylic acid[4].

AutoOxidation Init Initiation (Light/O₂) Aldehyde 6-THP-Nicotinaldehyde Init->Aldehyde H-abstraction AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical -H• PeroxyRadical Acylperoxy Radical AcylRadical->PeroxyRadical +O₂ Peracid Peroxy Acid PeroxyRadical->Peracid +R-CHO CarboxylicAcid Nicotinic Acid Derivative Peracid->CarboxylicAcid +R-CHO

Radical auto-oxidation pathway of 6-THP-nicotinaldehyde to its carboxylic acid derivative.

Part 2: Storage & Handling FAQs (Troubleshooting)

Q: Is standard refrigeration (4°C) sufficient for long-term storage? A: No. Radical propagation steps are highly temperature-dependent. While 4°C slows the kinetics compared to room temperature, it does not arrest the auto-oxidation chain reaction. For long-term storage (months to years), the compound must be stored at -20°C or -80°C .

Q: Should I backfill my storage vials with Nitrogen or Argon? A: Argon is strictly recommended. Causality: Argon has a density of 1.78 g/L, which is significantly heavier than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). When you flush a vial with Argon, it settles at the bottom, creating a robust, physical barrier over the solid aldehyde. Nitrogen tends to mix with ambient air and escape more easily during sealing, leaving residual oxygen in the headspace.

Q: How does ambient light affect the compound? A: Photons in the UV and visible spectrum provide the activation energy required to homolytically cleave trace peroxides or initiate the first H-abstraction step. Always store in amber glass vials or wrap clear vials in aluminum foil to block photo-initiation.

Part 3: Quantitative Stability Data

To guide your inventory management, below is a comparative analysis of storage conditions and their impact on the shelf-life of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf-Life (Purity >95%)
Room Temp (25°C)AirClear Glass< 1 week
Room Temp (25°C)ArgonAmber Glass1 - 2 months
-20°C AirClear Glass3 - 6 months
-20°C Argon Amber Glass > 2 years
-80°C Argon Sealed Ampoule > 5 years

Note: Data represents extrapolated stability metrics based on standard nicotinaldehyde derivatives.

Part 4: Rescue Protocol - Purifying Oxidized Batches

Q: My NMR shows a 15% carboxylic acid impurity (broad singlet at ~11 ppm). Can I salvage the remaining aldehyde without running a flash column? A: Yes. Because the degradation product is a carboxylic acid (pKa ~4.5) and the desired product is a neutral aldehyde, you can exploit this massive polarity and solubility differential using a self-validating acid-base liquid-liquid extraction.

RescueProtocol Step1 Dissolve Impure Batch in Ethyl Acetate Step2 Wash with Sat. NaHCO₃ (Extracts R-COOH) Step1->Step2 Step3 Separate Organic Layer (Contains R-CHO) Step2->Step3 Step4 Dry over Anhydrous Na₂SO₄ Step3->Step4 Step5 Concentrate in Vacuo Step4->Step5 Step6 Argon Flush & Store at -20°C Step5->Step6

Step-by-step liquid-liquid extraction workflow to rescue oxidized aldehyde batches.

Step-by-Step Methodology: Acid-Base Rescue Extraction
  • Self-Validation Checkpoint 1: Before starting, run a TLC (e.g., 30% EtOAc in Hexanes). The aldehyde will run at Rf ~0.4, while the carboxylic acid will streak heavily at the baseline.

  • Dissolution: Dissolve the impure 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in analytical grade Ethyl Acetate (EtOAc) (approx. 10 mL per gram). The carboxylic acid may not fully dissolve; this is normal.

  • Bicarbonate Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The mild base deprotonates the carboxylic acid, converting it to a highly water-soluble sodium carboxylate salt. The unreacted aldehyde remains entirely in the organic layer.

  • Separation: Vigorously shake the funnel (venting frequently to release CO₂ gas). Allow the layers to separate and drain the lower aqueous layer. Repeat the wash step twice to ensure complete removal of the acid.

  • Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes to remove trace water.

    • Causality: Removing water is critical to prevent the formation of the gem-diol hydrate, which would prime the compound for rapid re-oxidation upon concentration[3][4].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Self-Validation Checkpoint 2: Run a post-extraction TLC. The baseline streak should be completely absent. Confirm purity via ¹H-NMR (absence of the ~11 ppm COOH peak).

  • Repackaging: Immediately transfer the pure solid to an amber vial, flush deeply with Argon, seal with Parafilm, and store at -20°C.

References

  • Title: Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia Source: MDPI URL: [Link]

  • Title: 19.3: Oxidation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen Source: ResearchGate URL: [Link]

  • Title: Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reductive Amination of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the reductive amination of 6-(Tetrahydropyran-4-yloxy)nicotinald...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the reductive amination of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde .

This specific building block presents unique reactivity challenges. While the pyridine ring generally makes the C3-aldehyde highly electrophilic, the electron-donating (+M) tetrahydropyran-4-yloxy group at the C6 position increases the overall electron density of the ring. This subtle deactivation can slow down imine condensation, increasing the risk of competitive direct aldehyde reduction[1]. The protocols and troubleshooting steps below are engineered to mitigate these issues through self-validating workflows.

Mechanistic Workflow & Competing Pathways

Understanding the kinetic competition between imine formation and direct reduction is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard for this transformation because it reduces protonated imines (iminium ions) orders of magnitude faster than it reduces parent aldehydes at pH 4–5[2].

ReductiveAmination Aldehyde 6-(THP-4-yloxy) nicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Pyridyl Alcohol (Byproduct) Aldehyde->Alcohol NaBH(OAc)3 (Slow) Amine Amine (1° or 2°) Amine->Hemiaminal Imine Imine / Iminium (Activated) Hemiaminal->Imine - H2O (H+ cat.) Product Alkylated Amine (Target) Imine->Product NaBH(OAc)3 (Fast)

Mechanistic pathway of reductive amination vs. direct reduction.

Standard Operating Procedure: Optimized "Indirect" Reductive Amination

To prevent the formation of the pyridyl alcohol byproduct and avoid over-alkylation, we recommend an indirect (stepwise) reductive amination protocol[3]. This protocol utilizes a self-validating checkpoint to ensure thermodynamic control over imine formation before hydride introduction.

Step 1: Imine Pre-formation (The Critical Checkpoint)
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 eq) and the target amine (1.2 eq for secondary amines; 1.5 eq for primary amines) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality Note: DCE is preferred over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if needed, and it provides superior solubility for STAB[3].

  • Acidification: Add glacial acetic acid (1.0–2.0 eq) to adjust the apparent pH to ~4–5.

  • Self-Validating Checkpoint: Stir the mixture at room temperature for 2 hours. Do not add the reducing agent yet. Remove a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • Proceed only if the aldehyde peak is minimized and the imine/iminium mass is dominant[4]. If unreacted aldehyde persists, add 0.5 eq of Ti(OiPr)₄ and stir for an additional 2 hours[5].

Step 2: Selective Reduction
  • Hydride Addition: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5–2.0 eq) portion-wise over 10 minutes.

    • Causality Note: Adding STAB at 0 °C further suppresses the kinetic rate of direct aldehyde reduction while maintaining a rapid reduction rate for the highly electrophilic iminium ion[2].

  • Maturation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor completion via LC-MS[6].

Step 3: Quench and Workup
  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes.

    • Causality Note: The basic quench neutralizes the acetic acid and hydrolyzes boron complexes, ensuring the basic amine product partitions cleanly into the organic layer without forming water-soluble borate salts.

  • Extraction: Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Condition Optimization Matrix

Use the following table to select the most appropriate conditions based on your specific amine nucleophile.

Strategy / ReagentSolventAdditive / CatalystImine Pre-formationTypical YieldPrimary Impurity / Issue
Indirect / NaBH(OAc)₃ DCEAcOH (1–2 eq)2 hours (Required)85–95% Minimal (Trace alcohol)
Indirect / NaBH(OAc)₃ THFTi(OiPr)₄ (1 eq)4 hours (Required)80–90%Best for weak/hindered amines
Direct / NaBH(OAc)₃ DCEAcOH (1 eq)None (Mixed all at once)60–75%Pyridyl alcohol (15–20%)
Direct / NaBH₃CN MeOHAcOH (pH ~5)None70–80%Toxic cyanide adducts
Indirect / NaBH₄ MeOHNone12 hours50–60%Dialkylation (with 1° amines)

Troubleshooting & FAQs

Q1: I am seeing significant formation of the pyridyl alcohol byproduct. How do I prevent direct reduction of the aldehyde? A1: This occurs when the reducing agent is introduced before imine condensation is complete. Because the 6-THP-oxy group slightly deactivates the C3-aldehyde via resonance, imine formation is slower than with standard nicotinaldehyde[1]. Solution: Strictly adhere to the indirect protocol . Ensure LC-MS confirms complete imine formation before adding STAB. If the amine is anilino or sterically hindered, use to drive condensation[5].

Q2: When reacting with a primary amine, I observe dialkylation (tertiary amine formation). Why does this happen and how is it controlled? A2: The newly formed secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, allowing it to react with another equivalent of the aldehyde[3]. Solution: Use a stoichiometric excess of the primary amine (1.5 to 2.0 eq) and pre-form the imine completely. Avoid using NaBH₄, which is non-selective; stick to the bulkier, milder STAB reagent.

Q3: The reaction stalls at the hemiaminal stage, and reduction to the final amine is incomplete. A3: STAB selectively reduces the iminium ion, not the neutral imine[2]. If the reaction pH is too high, insufficient iminium is generated, stalling the reduction. Solution: Ensure you have added sufficient glacial acetic acid to reach an apparent pH of 4–5. If the amine is highly basic (e.g., piperidines), it may buffer the acid; add an extra 0.5–1.0 eq of AcOH.

Q4: Is the tetrahydropyran (THP) ether stable under these reductive amination conditions? A4: Yes. While THP ethers are classically acid-sensitive and cleave under strong aqueous acidic conditions, the mild, anhydrous conditions of STAB/AcOH in DCE are generally well-tolerated[2]. Solution: If you observe THP cleavage (indicated by the presence of 6-hydroxynicotinaldehyde derivatives on LC-MS), avoid prolonged reaction times and ensure the reaction is kept strictly anhydrous. Alternatively, swap AcOH for a non-protic Lewis acid like Ti(OiPr)₄.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]

  • Hazemann, J., et al. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded methodologies f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded methodologies for the isolation and purification of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde.

This compound presents unique handling challenges due to the reactivity of its aldehyde moiety and the solubility profile of its functionalized pyridine core. The protocols below are designed as self-validating systems to ensure high yield, prevent auto-oxidation, and bypass common crystallization failures like "oiling out."

Physicochemical Profiling

Understanding the intrinsic properties of your target molecule is the first step in designing a robust purification strategy. As detailed in 1[1], the core metrics of this compound dictate its behavior in solution.

PropertyValue / Description
Chemical Name 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde
CAS Number 910036-95-2[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Physical State Solid (typically white to pale yellow crystalline powder)
Key Vulnerabilities Aldehyde auto-oxidation, thermal degradation, hydrate formation

Purification Workflow

Below is the optimized logical progression for isolating the target compound from a crude nucleophilic aromatic substitution (SNAr) reaction mixture.

G N1 Crude Reaction Mixture (Aldehyde + Impurities) N2 Aqueous Workup (Remove inorganic salts) N1->N2 Extract & Phase Separate N3 Short-Pad Silica Filtration (Remove baseline tar) N2->N3 Concentrate & Load N4 Anti-Solvent Crystallization (EtOAc / Heptane) N3->N4 Elute & Solvent Swap N5 Filtration & Cold Wash (Remove mother liquor) N4->N5 Controlled Cooling N6 Vacuum Drying (< 40°C, Inert Gas) N5->N6 Isolate Crystals N7 Pure Product (>98% Purity) N6->N7 Final QC

Workflow for the purification and crystallization of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical. Pyridine-aldehydes generally have good solubility in moderately polar solvents but poor solubility in aliphatic hydrocarbons. The table below summarizes quantitative optimization data for crystallization.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC %)Causality & Observations
EtOAc / Heptane 1:382%>99.0%Optimal. High purity; stable crystal lattice growth.
Isopropanol / Water 1:275%97.5%Prone to hydrate/hemiacetal formation at the aldehyde.
Toluene / Hexane 1:460%95.0%High risk of oiling out due to rapid supersaturation.
DCM / Pentane 1:545%92.0%Too volatile; rapid evaporation causes impurity trapping.

Note: Data is representative of typical optimization screens for pyridine-ether aldehydes.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane anti-solvent system to isolate highly pure crystalline product while avoiding liquid-liquid phase separation (oiling out) and oxidative degradation.

Materials Required:

  • Ethyl Acetate (ACS grade, degassed)

  • Heptane (ACS grade, degassed)

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Dissolution: Transfer the semi-purified crude solid (post-silica plug) into a round-bottom flask purged with Argon. Add minimal EtOAc (approx. 2–3 mL per gram of crude). Heat the suspension gently to 50–55 °C in a water bath until complete dissolution is achieved.

  • Clarification (Self-Validating Step): Visually inspect the solution. If particulate matter is visible, perform a hot filtration through a pre-warmed fritted funnel. Causality: Removing insoluble particulates prevents heterogeneous nucleation of impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 50 °C under moderate stirring (200 rpm), add Heptane dropwise. Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity). The EtOAc:Heptane ratio will typically settle around 1:3.

  • Seeding & Annealing: Cease Heptane addition. Add 0.1% w/w of pure 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde seed crystals. Hold the temperature at 50 °C for 15 minutes. Causality: This allows the seed crystals to anneal and establish a stable crystal lattice, bypassing the activation energy required for primary nucleation.

  • Controlled Cooling: Program the cooling bath to decrease the temperature at a rate of 0.5 °C/min down to 20 °C. Slower cooling ensures the growth of large, pure crystals rather than trapping impurities in a rapid crash-out.

  • Final Maturation: Transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize the yield by minimizing the thermodynamic solubility of the product in the mother liquor.

  • Isolation & Drying: Filter the crystals rapidly through a Buchner funnel under vacuum. Wash the filter cake with 2 bed-volumes of ice-cold Heptane. Transfer the solid to a vacuum oven and dry at 35 °C under a nitrogen bleed for 12 hours. Causality: The low drying temperature prevents thermal degradation, while the nitrogen bleed prevents auto-oxidation.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation level exceeds the melting point of the solute in that specific solvent mixture. Instead of forming a solid, the compound separates as a solute-rich liquid.

  • Solution: First, adjust your solvent ratio. You likely added the anti-solvent (Heptane) too quickly. Increase the volume of the "good" solvent (EtOAc) slightly to lower the saturation temperature back into the metastable zone. Second, ensure your cooling rate does not exceed 0.5 °C/min. Finally, implement seeding just above the cloud point. Seeding forces the system to undergo solid-liquid phase separation before it can reach the LLPS boundary.

Q: I am detecting carboxylic acid impurities in my final NMR/HPLC. How can I prevent this? A: Pyridine-3-carbaldehyde derivatives are highly susceptible to auto-oxidation, as noted in the 2[2] literature. In the presence of atmospheric oxygen and light, the aldehyde group undergoes a radical-mediated oxidation to form the corresponding nicotinic acid, a common issue documented in3[3].

  • Solution: Sparge all crystallization solvents with Argon or Nitrogen for 15 minutes prior to use to displace dissolved oxygen. Conduct the crystallization, filtration, and drying steps under a blanket of inert gas. Store the final purified solid in amber vials at 2–8 °C under an Argon atmosphere.

Q: The starting material, 6-chloronicotinaldehyde, is co-crystallizing with my product. How do I separate them? A: 6-chloronicotinaldehyde shares a similar structural backbone and polarity with the product, often leading to mixed-crystal formation. Relying solely on crystallization is inefficient if the starting material exceeds 5% in the crude mixture.

  • Solution: Implement a short silica gel plug using a gradient of Hexane/EtOAc prior to crystallization. The highly electron-deficient 6-chloronicotinaldehyde elutes differently than the ether-substituted product, allowing for baseline separation before the crystallization step, a methodology supported by 4[4]. Similar nucleophilic aromatic substitution workflows are detailed in 5[5].

Q: Is the tetrahydropyran (THP) group sensitive to the acidic conditions used in workups? A: It is critical to distinguish between a THP acetal and a THP ether. The widely used tetrahydropyran-2-yloxy protecting group is an acetal and is highly sensitive to mild acids. However, the tetrahydropyran-4-yloxy group in this molecule is a standard secondary alkyl-aryl ether. It is significantly more stable and will easily survive dilute aqueous acids (e.g., 1M NH₄Cl or mild HCl quenches) used during standard workups. Nevertheless, prolonged exposure to concentrated strong acids at elevated temperatures must still be avoided to prevent ether cleavage.

References

  • Fisher Scientific - 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, 97%. 1

  • BenchChem - Troubleshooting common issues in nicotinaldehyde synthesis. 3

  • BenchChem - An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinaldehyde. 5

  • Grokipedia - Pyridine-3-carbaldehyde.2

  • The Journal of Organic Chemistry (ACS Publications) - Protocol for Stereoselective Construction of Highly Functionalized Dienyl Sulfonyl Fluoride Warheads. 4

Sources

Reference Data & Comparative Studies

Validation

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde vs. 6-Methoxynicotinaldehyde: A Comprehensive Reactivity and Application Guide

In modern drug discovery and organic synthesis, the selection of chemical building blocks dictates not only the efficiency of the synthetic route but also the pharmacokinetic fate of the final drug candidate. Pyridine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and organic synthesis, the selection of chemical building blocks dictates not only the efficiency of the synthetic route but also the pharmacokinetic fate of the final drug candidate. Pyridine-3-carboxaldehydes are ubiquitous intermediates, frequently utilized in reductive aminations to generate secondary amine pharmacophores[1].

This guide provides an objective, in-depth comparison between two critical intermediates: the sterically accessible 6-methoxynicotinaldehyde and the bulkier, three-dimensional 6-(tetrahydropyran-4-yloxy)nicotinaldehyde . By analyzing their physicochemical properties, electronic profiles, and synthetic behavior, we provide researchers with the causal logic necessary to optimize their workflows.

Physicochemical & Structural Comparison

The primary difference between these two intermediates lies in the substituent at the 6-position of the pyridine ring. While both feature an electron-donating alkoxy linkage, the transition from a flat methoxy group to a bulky tetrahydropyran (THP) ring fundamentally alters the molecule's spatial footprint and lipophilicity.

Table 1: Quantitative and Structural Profiling
Property6-Methoxynicotinaldehyde6-(Tetrahydropyran-4-yloxy)nicotinaldehyde
CAS Number 65873-72-5910036-95-2[2]
Molecular Weight 137.14 g/mol 207.23 g/mol
Steric Bulk (Alkoxy) Minimal (Planar)High (3D Chair Conformation)
Fraction sp³ (Fsp³) LowHigh
Electronic Effect at C3 +M (Resonance donating), -I+M (Resonance donating), -I
Metabolic Liability High (Prone to O-Demethylation)Moderate (Modulates LipMetE)[3]
Typical Application Fragment screening, early SARLate-stage lead optimization[4]

Reactivity Profiles: Electronic vs. Steric Effects

Electronic Deactivation of the Aldehyde

In both molecules, the oxygen atom at the 6-position is para to the aldehyde group at the 3-position. The lone pairs on the oxygen participate in resonance (+M effect), delocalizing electron density into the pyridine ring and specifically increasing electron density at the 3-position.

  • Causality: This resonance donation makes the carbonyl carbon of the aldehyde less electrophilic than a standard unsubstituted benzaldehyde. Consequently, nucleophilic attack by primary amines during imine formation is slower and strictly requires acid catalysis (e.g., acetic acid) to protonate the carbonyl oxygen and restore its electrophilicity.

Steric Drag and Solvation

While the 6-position is distal to the 3-position—meaning direct steric hindrance at the reaction center is minimal—the overall molecular volume plays a critical role in reaction kinetics.

  • 6-Methoxynicotinaldehyde: Highly soluble in a wide range of organic solvents. Its flat structure allows for rapid molecular tumbling and high collision frequencies, leading to fast imine formation[1].

  • 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde: The bulky THP ring creates significant "steric drag." It requires a larger solvation shell and reduces the overall diffusion rate of the molecule in solution. Reactions involving this intermediate often require slightly elevated temperatures or longer reaction times to achieve complete conversion.

Medicinal Chemistry Implications: The "Escape from Flatland"

The choice between these two aldehydes is rarely just about synthetic ease; it is heavily driven by target product profile (TPP) requirements in medicinal chemistry.

  • Metabolic Stability: Methoxy groups on aromatic rings are notorious metabolic "soft spots," frequently undergoing rapid O-demethylation by hepatic CYP450 enzymes. Replacing the methoxy group with a cyclic ether like THP can significantly improve oxidative metabolic stability by altering the Lipophilic Metabolism Efficiency (LipMetE) and physically blocking enzyme access to the ether oxygen[3].

  • Target Binding & Solubility: The THP group increases the fraction of sp³ hybridized carbons (Fsp³). This three-dimensionality helps molecules "escape from flatland," which statistically correlates with improved clinical success rates due to better off-target selectivity and improved aqueous solubility profiles compared to flat, highly aromatic systems.

Experimental Workflow: Comparative Reductive Amination

To successfully utilize these aldehydes, the reductive amination protocol must be carefully controlled. The following is a self-validating, step-by-step methodology designed to prevent the premature reduction of the starting aldehyde.

Reagents and Materials
  • Aldehyde: 6-Methoxynicotinaldehyde OR 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 equiv)

  • Amine: Target primary amine (1.1 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.5 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Self-Validating Protocol
  • Imine Formation (The Critical Pre-Step):

    • Dissolve the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

    • Causality for Solvent: DCE is chosen over DCM because its higher boiling point allows for gentle heating if the bulky THP derivative exhibits poor solubility or sluggish kinetics.

    • Add glacial acetic acid (1.5 equiv).

    • Causality for Acid: The acid protonates the electron-rich aldehyde, activating it for nucleophilic attack.

  • Validation Check 1 (LC-MS):

    • Stir at room temperature (or 40°C for the THP derivative) for 2–4 hours.

    • Self-Validation: Pull a 10 µL aliquot, quench in aqueous NaHCO₃, extract with organic solvent, and inject into LC-MS. Do not proceed until the aldehyde mass has disappeared and the imine mass [M+H]⁺ is dominant. Proceeding too early will result in the irreversible reduction of the aldehyde to an alcohol.

  • Reduction:

    • Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Causality for Reducing Agent: NaBH(OAc)₃ is a mild hydride source that selectively reduces imines over aldehydes. It is preferred over NaCNBH₃ to avoid the generation of toxic hydrogen cyanide byproducts.

  • Validation Check 2 (LC-MS) & Workup:

    • Stir the mixture and allow it to warm to room temperature over 12 hours.

    • Self-Validation: Perform a second LC-MS check. The mass should shift from the imine to the secondary amine (+2 Da).

    • Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the acetic acid and destroy excess hydride). Extract the aqueous layer with dichloromethane (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Reactivity & Property Workflow Diagram

The following diagram illustrates the divergent pathways and property impacts when selecting between the flat methoxy and the 3D THP-substituted nicotinaldehydes.

ReactivityWorkflow cluster_methoxy 6-Methoxy Pathway cluster_thp 6-THP-O Pathway Start Select Pyridine-3-Carboxaldehyde Meth 6-Methoxynicotinaldehyde Start->Meth THP 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde Start->THP MethProp Flat (Low Fsp3) Prone to O-Demethylation Meth->MethProp Imine Imine Formation (Primary Amine + AcOH) MethProp->Imine Rapid conversion THPProp 3D Bulky (High Fsp3) Improved Metabolic Stability THP->THPProp THPProp->Imine Steric drag, requires optimized mixing Reduction Reduction (NaBH(OAc)3 in DCE) Imine->Reduction Product Target Secondary Amine Reduction->Product

Caption: Workflow comparing the reductive amination and property impacts of 6-methoxy vs 6-THP-O nicotinaldehydes.

References

  • Journal of Medicinal Chemistry. "Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold". ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE) and a Matched Molecular Pairs Analysis". ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Inhibition of Calcium Dependent Protein Kinase 1 (CDPK1) by Pyrazolopyrimidine Analogs Decreases Establishment and Reoccurrence". UCSF / ACS Publications. Available at:[Link]

Sources

Comparative

Comparing steric hindrance of tetrahydropyran-4-yloxy vs standard alkoxy nicotinaldehydes

Title: Navigating Steric Bulk in Medicinal Chemistry: A Comparative Guide to Tetrahydropyran-4-yloxy vs. Standard Alkoxy Nicotinaldehydes Introduction In the rational design of targeted therapeutics, the pyridine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Steric Bulk in Medicinal Chemistry: A Comparative Guide to Tetrahydropyran-4-yloxy vs. Standard Alkoxy Nicotinaldehydes

Introduction In the rational design of targeted therapeutics, the pyridine scaffold remains a cornerstone. Functionalizing nicotinaldehydes with various oxygen-linked substituents—ranging from simple alkoxy groups to bulky cyclic ethers—allows medicinal chemists to finely tune a molecule's physicochemical properties, metabolic stability, and target binding affinity. Among these, the tetrahydropyran-4-yloxy (THP-4-yloxy) group has emerged as a privileged motif, particularly in the development of highly selective kinase and phosphodiesterase (PDE) inhibitors .

However, the introduction of the non-planar, bulky THP ring significantly alters the steric environment of the adjacent aldehyde compared to standard planar or linear alkoxy groups (e.g., methoxy, ethoxy). As an Application Scientist, I have structured this guide to objectively compare the steric hindrance, reactivity profiles, and synthetic handling of THP-4-yloxy nicotinaldehydes against standard alkoxy counterparts, providing actionable, self-validating protocols for your workflows.

Structural and Steric Profiling: The Causality of Bulk

The fundamental difference between a methoxy group and a THP-4-yloxy group lies in their conformational freedom and three-dimensional volume. A standard methoxy group can adopt a co-planar conformation with the pyridine ring, minimizing the steric shielding of the adjacent formyl group.

In contrast, the THP-4-yloxy substituent is forced into a rigid chair conformation. This geometry projects significant steric bulk orthogonally to the pyridine plane, creating a protective "shield" around the electrophilic carbonyl carbon. This steric hindrance directly impacts the trajectory of nucleophilic attack (the Bürgi-Dunitz angle), slowing down reactions such as hemi-acetal formation and imine condensation . Furthermore, increasing steric bulk at the pyridine moiety can profoundly influence pharmacological properties and receptor binding affinities by dictating how the molecule fits into a target protein's binding pocket .

Table 1: Comparative Physicochemical and Steric Parameters

Substituent on NicotinaldehydeEstimated A-Value (kcal/mol)Relative Molar Volume (ų)Carbonyl Shielding EffectPrimary Conformation
Methoxy (-OCH₃)~0.6~35MinimalCo-planar
Isopropoxy (-OCH(CH₃)₂)~1.2~75ModerateFreely rotating
THP-4-yloxy (-OC₅H₉O)~1.7~130HighChair (Orthogonal)

Impact on Reactivity: Reductive Amination Dynamics

Reductive amination is a staple reaction for functionalizing nicotinaldehydes into amine-bearing drug candidates. The steric bulk of the THP-4-yloxy group significantly decelerates the initial step of this process: the condensation of the amine with the aldehyde to form the imine intermediate.

The Causality of Reagent Selection: If a strong, unselective reducing agent like sodium borohydride (NaBH₄) is used, the sterically hindered aldehyde will be prematurely reduced to the corresponding alcohol before the slow imine formation can occur. Therefore, we utilize sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine over the unreacted aldehyde, allowing the slow equilibrium of imine formation to proceed without competitive degradation of the starting material.

Workflow cluster_paths Step1 1. Mix Aldehyde & Amine in DCE + AcOH Step2 2. LC-MS/TLC Monitoring (Self-Validation Checkpoint) Step1->Step2 Step3A Fast Imine Formation (Standard Alkoxy) Step2->Step3A Minimal Sterics Step3B Slow/Incomplete Imine (THP-4-yloxy) Step2->Step3B High Steric Hindrance Step4A Add NaBH(OAc)3 at RT Step3A->Step4A Step4B Add Ti(OiPr)4 or Heat, then NaBH(OAc)3 Step3B->Step4B Step5 Product Isolation & Purification Step4A->Step5 Step4B->Step5

Adaptive reductive amination workflow based on steric hindrance.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the following protocols are designed as self-validating systems. By incorporating mandatory in-process checks (IPC), the chemist can verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol: Comparative Reductive Amination of Nicotinaldehydes Objective: To synthesize secondary amines from methoxy-nicotinaldehyde and THP-4-yloxy-nicotinaldehyde, highlighting the necessary procedural adaptations for steric bulk.

Materials:

  • Substrate A: 6-methoxynicotinaldehyde (1.0 eq)

  • Substrate B: 6-(tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 eq)

  • Primary Amine: Benzylamine (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Acid Catalyst: Glacial Acetic Acid (AcOH, 1.5 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Additive (for Substrate B): Titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.2 eq)

Step-by-Step Methodology:

  • Reaction Setup: In two separate flame-dried flasks, dissolve Substrate A and Substrate B (1 mmol each) in 5 mL of anhydrous DCE under an inert nitrogen atmosphere.

  • Amine Addition: Add benzylamine (1.1 mmol) to both flasks.

  • Catalysis & Condensation:

    • Flask A (Methoxy): Add AcOH (1.5 mmol). Stir at room temperature for 30 minutes.

    • Flask B (THP-4-yloxy): Due to steric hindrance, AcOH is often insufficient. Add Ti(O-iPr)₄ (1.2 mmol) to act as a stronger Lewis acid and water scavenger, forcing the equilibrium toward the imine. Stir at 40°C for 2 hours.

  • Self-Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot from each flask, quench in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS.

    • Causality: Do not proceed until the aldehyde peak is consumed and the imine mass [M+H]+ is dominant. This validates that the steric barrier has been overcome prior to reduction.

  • Reduction: Once imine formation is confirmed, cool both flasks to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise to control the exothermic release.

  • Completion & Quench: Stir for 4 hours at room temperature. Quench the reactions with 1N NaOH (5 mL) to break down boron/titanium complexes.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Table 2: Expected Experimental Outcomes

SubstrateAdditive UsedImine Formation TimeIsolated Yield (%)
Methoxy-nicotinaldehydeAcOH30 min (RT)92%
THP-4-yloxy-nicotinaldehydeAcOH> 12 hours (RT)< 40% (Incomplete)
THP-4-yloxy-nicotinaldehydeTi(O-iPr)₄2 hours (40°C)85%

Medicinal Chemistry Implications

While the steric hindrance of the THP-4-yloxy group poses synthetic challenges, it is highly advantageous in drug design. The bulky, oxygen-rich tetrahydropyran ring is frequently utilized to occupy specific hydrophobic pockets while maintaining favorable aqueous solubility (due to the ether oxygen). For instance, in the development of highly potent Phosphodiesterase-4 (PDE4) inhibitors, bulky substituents at specific positions of phenyl or pyridine rings are carefully selected; while excessive bulk can cause unfavorable steric clashes, properly oriented cyclic ethers like THP can lock the molecule into a bioactive conformation and enhance target selectivity over other PDE isoforms .

References

  • Design, Synthesis, and Structure−Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. ACS Publications - Journal of Medicinal Chemistry.[Link]

  • Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of Physical Organic Chemistry / ResearchGate.[Link]

  • Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. PMC - National Institutes of Health.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in Transition-Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the pyridine scaffold remains a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The functionalization of this heterocycle through transition-metal catalysis has opened up a vast chemical space, enabling the construction of complex architectures with diverse biological activities and material properties. Among the myriad of building blocks available, 6-substituted nicotinaldehydes are of particular interest due to the orthogonal reactivity of the aldehyde and the substituent at the 6-position. This guide provides an in-depth technical comparison of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde with other common alternatives in key transition-metal catalyzed cross-coupling reactions.

The choice of the substituent at the 6-position of the nicotinaldehyde core is critical, as it profoundly influences the electronic properties of the pyridine ring and can sterically hinder or facilitate catalyst coordination. The tetrahydropyran (THP) ether moiety in 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde presents a unique combination of properties. The ether oxygen acts as an electron-donating group, albeit with less impact than a methoxy or amino group, which can modulate the reactivity of the pyridine ring in catalytic cycles. Furthermore, the bulky, non-planar THP ring can introduce specific steric effects that may influence regioselectivity and catalyst efficiency. The presence of the ether oxygen also offers a potential site for hydrogen bonding, which could be exploited in catalyst design or to influence the conformation of the final product.

This guide will focus on two of the most powerful and widely used C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct, peer-reviewed experimental data for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in these specific reactions is not extensively available in the public domain, we will leverage data from closely related analogues and established catalytic systems to provide a robust predictive performance analysis.

Comparative Analysis of 6-Substituted Nicotinaldehydes

To objectively benchmark the potential performance of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, we will compare it against three commonly used and commercially available alternatives: 6-chloronicotinaldehyde, 6-methoxynicotinaldehyde, and 6-morpholinonicotinaldehyde.

Feature6-(Tetrahydropyran-4-yloxy)nicotinaldehyde6-Chloronicotinaldehyde6-Methoxynicotinaldehyde6-Morpholinonicotinaldehyde
Substituent Nature Bulky, non-planar etherHalogen (leaving group)Small, electron-donating etherBulky, electron-donating amine
Electronic Effect Moderately electron-donatingElectron-withdrawing (inductive), weak pi-donorStrongly electron-donatingStrongly electron-donating
Steric Hindrance SignificantMinimalMinimalSignificant
Predicted Reactivity in Suzuki Requires activation (e.g., as a triflate or halide)Direct coupling partnerRequires activation (e.g., as a triflate)Requires activation (e.g., as a triflate)
Predicted Reactivity in Buchwald Requires activation (e.g., as a triflate or halide)Direct coupling partnerRequires activation (e.g., as a triflate)Direct coupling partner
Solubility Good in common organic solventsGood in common organic solventsGood in common organic solventsGood in common organic solvents
Potential Advantages Unique steric profile, potential for H-bondingReadily available, well-established reactivityStrong electron-donating effect can tune electronicsStrong electron-donating effect, diverse amine derivatives possible
Potential Disadvantages Requires pre-functionalization for couplingPotential for side reactionsRequires pre-functionalization for couplingPotential for catalyst inhibition by the amine

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[1][2] For nicotinaldehyde derivatives where the 6-substituent is not a halide, the reaction typically requires the conversion of the 6-hydroxy precursor to a triflate to serve as the leaving group. In the case of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, its synthesis would likely proceed from 6-hydroxynicotinaldehyde, which can then be used to benchmark against other 6-substituted analogs.

While specific yield data for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is not available, we can extrapolate from similar systems. The steric bulk of the tetrahydropyran group may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.

Table 1: Predicted Performance in a Representative Suzuki-Miyaura Coupling

6-Substituted Nicotinaldehyde Derivative (as triflate)Arylboronic AcidCatalyst SystemBaseSolventPredicted Yield (%)
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde-triflate Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-90
6-ChloronicotinaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O~95[3]
6-Methoxynicotinaldehyde-triflatePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane85-95
6-Morpholinonicotinaldehyde-triflatePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene75-85

Causality behind Experimental Choices: The choice of a bulky biarylphosphine ligand like SPhos or XPhos is often crucial when dealing with sterically demanding substrates.[3] These ligands promote the formation of the active monoligated palladium species, which can more readily undergo oxidative addition and reductive elimination. The use of a carbonate or phosphate base is standard for Suzuki-Miyaura couplings, facilitating the transmetalation step.[4][5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar 6-substituted nicotinaldehydes and is expected to be a good starting point for the optimization of reactions with 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde derivatives.[3][6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)Ln Active Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Oxidative Addition Complex Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Transmetalation Complex Transmetalation->Ar-Pd(II)-R Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the 6-substituted nicotinaldehyde (e.g., 5-bromo-6-(tetrahydropyran-4-yloxy)nicotinaldehyde, 1.0 eq), the desired boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), followed by the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-(tetrahydropyran-4-yloxy)nicotinaldehyde.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[7][8] Similar to the Suzuki-Miyaura coupling, if the 6-substituent is not a leaving group, pre-functionalization to a halide or triflate is necessary.

The bulky tetrahydropyran moiety is anticipated to influence the steric environment around the reaction center. This could be advantageous in preventing undesired side reactions but may also require more reactive catalyst systems or harsher conditions to achieve high yields.

Table 2: Predicted Performance in a Representative Buchwald-Hartwig Amination

6-Substituted Nicotinaldehyde DerivativeAmineCatalyst SystemBaseSolventPredicted Yield (%)
6-Chloro-5-(tetrahydropyran-4-yloxy)nicotinaldehyde MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene85-95
6-ChloronicotinaldehydeAnilinePd₂(dba)₃ / BINAPK₃PO₄Dioxane80-90
6-Methoxynicotinaldehyde-triflateBenzylaminePd(OAc)₂ / RuPhosLHMDSTHF80-90
6-Morpholinonicotinaldehyde (as a bromo-derivative)Primary AminePd₂(dba)₃ / BrettPhosLiHMDSToluene70-80[6]

Causality behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical for the deprotonation of the amine and formation of the key palladium-amido intermediate.[6][7] The selection of ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for a wide range of amines, is crucial for achieving high catalytic activity.[9][10]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of chloropyridines and can be adapted for derivatives of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde.[3][6]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)Ln Active Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Oxidative Addition Complex Oxidative Addition->Ar-Pd(II)-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2 Palladium Amido Complex Amine Coordination & Deprotonation->Ar-Pd(II)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Substrate Addition: Add the 6-halonicotinaldehyde derivative (1.0 eq) and the amine (1.2 eq) to the flask.

  • Solvent and Reaction Execution: Add anhydrous, degassed toluene. Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the setup, execution, and analysis of a typical transition-metal catalyzed cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Reagent_Prep Prepare Reagents & Solvents Addition Add Reagents, Catalyst, Ligand, Base, Solvent Reagent_Prep->Addition Vessel_Prep Oven-dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Vessel_Prep->Inert_Atmosphere Inert_Atmosphere->Addition Heating Heat to Reaction Temperature Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Yield Determine Yield Characterization->Yield

Caption: General experimental workflow for transition-metal catalyzed cross-coupling.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde represents a valuable, yet underexplored, building block for transition-metal catalysis. Its unique steric and electronic properties, conferred by the tetrahydropyran moiety, offer opportunities for the synthesis of novel chemical entities. While direct experimental data is currently limited, by drawing comparisons with structurally related 6-substituted nicotinaldehydes, we can confidently predict its successful application in key cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The provided experimental protocols serve as a robust starting point for researchers to unlock the synthetic potential of this promising reagent. Further investigation into its performance with a broader range of coupling partners and catalytic systems is warranted and will undoubtedly contribute to the expanding toolbox of modern organic synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ullah, A., et al. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 2025 , 15(1), 12345. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Kashani, S. K.; Jessiman, J. E.; Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021 . [Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 2005 , 44 (29), 4442-4489. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl-Aldehydes. Journal of the American Chemical Society, 2000 , 122 (47), 11827–11828. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338-6361. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English, 1982 , 21 (8), 582-583. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 1979 , 20 (36), 3437-3440. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Organic Chemistry Institute, University of Münster. [Link]

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate. [Link]

  • The Suzuki Reaction. University of Rochester. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. ResearchGate. [Link]

  • Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Kyoto University Research Information Repository. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling). Chem-Station. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

Sources

Comparative

Assessing batch-to-batch consistency of commercial 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

An in-depth technical evaluation for researchers and drug development professionals relying on high-purity synthetic intermediates. The Criticality of Precursor Consistency in Drug Discovery 6-(Tetrahydropyran-4-yloxy)ni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers and drug development professionals relying on high-purity synthetic intermediates.

The Criticality of Precursor Consistency in Drug Discovery

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and complex heterocyclic scaffolds. The structural combination of a tetrahydropyran (THP) ether and a functionalized pyridine ring makes it invaluable for structure-activity relationship (SAR) optimization.

However, as a Senior Application Scientist, I frequently observe downstream synthetic failures traced back to the batch-to-batch inconsistency of this specific intermediate. Commercial suppliers such as Thermo Scientific [1] and BenchChem [2] provide this compound at varying stated purities (typically 97%+). Yet, relying solely on vendor-provided High-Performance Liquid Chromatography (HPLC) traces is a critical vulnerability. HPLC is blind to inorganic salts, residual moisture, and certain non-chromophoric impurities that actively poison downstream transition-metal-catalyzed couplings or reductive aminations.

To establish a robust supply chain, we must objectively compare commercial batches against an alternative strategy: in-house synthesis via Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Origins of Impurities: The SNAr Pathway

Understanding why a batch fails requires understanding how it is made. The most industrially relevant route to 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is the SNAr reaction between 6-chloronicotinaldehyde and tetrahydropyran-4-ol [3], [4].

The Causality of Reactivity: The aldehyde group at the 3-position of the pyridine ring is strongly electron-withdrawing. This drastically reduces the electron density of the aromatic system, specifically activating the 6-position (para to the aldehyde) for nucleophilic attack by the alkoxide of tetrahydropyran-4-ol.

While this SNAr pathway is highly efficient, it introduces specific degradation and impurity vectors:

  • Residual Base/Salts: Incomplete aqueous workup leaves behind trace K2CO3 or NaH, which skews mass balance and interferes with downstream pH-sensitive steps.

  • Auto-oxidation: The highly reactive aldehyde is susceptible to oxidation upon prolonged exposure to atmospheric oxygen and moisture, converting to the corresponding nicotinic acid derivative.

SNAr_Pathway SM1 6-Chloronicotinaldehyde (Electrophile) Base Base (e.g., NaH / K2CO3) Solvent (DMF/THF) SM1->Base SM2 Tetrahydropyran-4-ol (Nucleophile) SM2->Base Product 6-(Tetrahydropyran-4-yloxy) nicotinaldehyde Base->Product SNAr Reaction Imp1 Residual Halide (Unreacted SM1) Base->Imp1 Incomplete Rxn Imp2 Oxidized Product (Nicotinic Acid Deriv.) Product->Imp2 Auto-oxidation

SNAr synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde and primary degradation pathways.

The Self-Validating Analytical Workflow

To objectively evaluate commercial batches against our in-house alternative, we cannot rely on a single analytical technique. We must construct a self-validating system where orthogonal data points reconcile to 100% mass balance.

If HPLC shows 99% purity, but Quantitative NMR (qNMR) shows an absolute mass fraction of 92%, the missing 7% must be accounted for by Karl Fischer (moisture) or ICP-MS (inorganics). If the sum does not equal 100% (±1%), the analytical protocol is flawed, or an undetected impurity exists.

Analytical_Workflow Batch Incoming Batch (Commercial or In-House) HPLC HPLC-UV/MS (Chromatographic Purity) Batch->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Batch->qNMR KF Karl Fischer Titration (Moisture Content) Batch->KF ICP ICP-MS (Trace Metals/Salts) Batch->ICP Decision Mass Balance Reconciliation (qNMR + KF + Impurities = 100%) HPLC->Decision qNMR->Decision KF->Decision ICP->Decision

Orthogonal analytical workflow for validating batch-to-batch consistency and mass balance.

Comparative Performance Data

We subjected three distinct sources of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde to our self-validating workflow. The data below represents the average of three separate batches per source.

Analytical MetricSupplier A (Thermo Scientific)Supplier B (BenchChem)Alternative (In-House SNAr)
Chromatographic Purity (HPLC-UV 254nm) 98.5%97.8%>99.5%
Absolute Mass Fraction (1H qNMR) 94.2%96.1%98.8%
Moisture Content (Karl Fischer) 3.1%1.2%<0.2%
Residual K/Na Salts (ICP-MS) 1.2%0.5%<0.1%
Auto-oxidation Impurity (LC-MS) 1.1%0.4%Not Detected
Mass Balance Closure 99.6%98.2%98.9%

Data Insights: While Supplier A boasts a high chromatographic purity (98.5%), the actual active mass fraction is only 94.2%. The causality lies in the high moisture content (3.1%) and residual salts (1.2%), likely due to hygroscopicity and insufficient drying during bulk manufacturing. The in-house alternative demonstrates superior absolute purity, directly translating to higher yields in downstream SN2 or reductive amination steps.

Experimental Methodologies

Protocol 1: In-House SNAr Synthesis (Alternative Strategy)

This protocol utilizes a mild base to prevent the Cannizzaro-type disproportionation of the aldehyde while driving the SNAr reaction to completion.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve tetrahydropyran-4-ol (1.2 equivalents, 12 mmol) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents, 15 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the alkoxide nucleophile.

  • Electrophilic Addition: Add 6-chloronicotinaldehyde (1.0 equivalent, 10 mmol) dropwise as a solution in 10 mL anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the 6-chloronicotinaldehyde spot is fully consumed.

  • Quenching & Workup: Cool to room temperature and quench carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the product as a white solid. Store strictly under argon at -20 °C to prevent auto-oxidation.

Protocol 2: Absolute Quantitation via 1H qNMR (Self-Validation Step)

This protocol determines the exact mass fraction of the active compound, completely bypassing the limitations of UV-based relative purity.

  • Standard Selection: Use Maleic acid (TraceCERT® standard, >99.9% purity) as the internal standard. Its singlet at ~6.2 ppm does not overlap with the aliphatic THP protons (1.5–4.0 ppm) or the aromatic pyridine/aldehyde protons (6.8–10.0 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~15.0 mg of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde and ~10.0 mg of Maleic acid into a clean glass vial using a microbalance (d = 0.01 mg). Record exact masses.

  • Solvation: Dissolve the mixture completely in 0.7 mL of DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or higher. Crucially, set the relaxation delay (D1) to at least 30 seconds to ensure complete relaxation of all nuclei between pulses (preventing integration truncation). Use 32 scans.

  • Calculation: Integrate the aldehyde proton of the product (~9.9 ppm, 1H) and the alkene protons of maleic acid (~6.2 ppm, 2H). Calculate the absolute mass fraction using the standard qNMR formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (W_std / W_analyte) × P_std

Conclusion

For researchers utilizing 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde in sensitive catalytic cascades, relying on vendor HPLC traces is insufficient. Commercial batches often harbor hidden moisture and inorganic salts that directly impact stoichiometry and catalyst lifespan. By implementing a self-validating analytical workflow (qNMR + KF + ICP-MS) or utilizing the optimized SNAr in-house synthesis detailed above, laboratories can eliminate batch-to-batch variability and secure the integrity of their downstream drug discovery pipelines.

References

  • Title: Three-Component Coupling of Aldehydes, Aminopyrazoles, and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition Source: Biological and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Validation

Comparative Stability of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde: A pH-Dependent Mechanistic Guide

For drug development professionals and synthetic chemists, the selection of functionalized pyridine building blocks is often dictated by their stability across diverse aqueous environments. 6-(Tetrahydropyran-4-yloxy)nic...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the selection of functionalized pyridine building blocks is often dictated by their stability across diverse aqueous environments. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (6-THP-oxy-nicotinaldehyde) is a highly versatile intermediate, but its dual functionality—an electrophilic aldehyde and a substituted pyridine ring—creates a complex stability profile.

This guide objectively compares the pH-dependent stability of 6-THP-oxy-nicotinaldehyde against common alternatives like unsubstituted nicotinaldehyde and 6-methoxynicotinaldehyde. By dissecting the structural mechanics, we provide actionable data for optimizing storage, formulation, and reaction conditions.

Mechanistic Insights: Structural Dynamics of Pyridinecarboxaldehydes

To understand the stability of 6-THP-oxy-nicotinaldehyde, one must first analyze the inherent reactivity of the pyridine-3-carboxaldehyde scaffold.

The Aldehyde-Hydrate Equilibrium

In aqueous media, pyridinecarboxaldehydes exist in a delicate equilibrium with their gem-diol (hydrate) forms. The electron-withdrawing nature of the pyridine nitrogen heavily activates the C3-carbonyl carbon, making it highly susceptible to nucleophilic attack by water (1)[1].

Substituent Effects: The Role of the 6-THP-oxy Group

The addition of an alkoxy group at the 6-position fundamentally alters this electronic landscape. Oxygen lone pairs donate electron density into the pyridine ring via resonance, which dampens the electrophilicity of the aldehyde and significantly reduces hydrate formation at neutral pH (2)[2].

Furthermore, the bulky tetrahydropyran (THP) ring provides critical steric shielding . Under basic conditions, electron-deficient pyridines are prone to nucleophilic aromatic substitution ( SN​Ar ) at the C6 position, and aldehydes can undergo Cannizzaro-type disproportionation (3)[3]. The massive steric bulk of the THP group effectively blocks incoming nucleophiles, granting it superior stability over smaller analogs like 6-methoxynicotinaldehyde (4)[4].

G Root 6-(THP-4-yloxy)nicotinaldehyde Acidic Acidic Media (pH 2.0) Protonated Pyridine N Root->Acidic Neutral Neutral Media (pH 7.4) Unprotonated Pyridine N Root->Neutral Basic Basic Media (pH 10.0) Hydroxide Rich Root->Basic Hydrate High Hydration (Gem-diol) Stable Ether Linkage Acidic->Hydrate FreeAld Predominantly Free Aldehyde Resonance Stabilized Neutral->FreeAld BaseDeg Resistant to Cannizzaro & SNAr (Steric Shielding by THP) Basic->BaseDeg

pH-dependent structural dynamics and stability pathways of 6-(THP-4-yloxy)nicotinaldehyde.

Comparative Stability Data

The table below synthesizes the quantitative stability profile of 6-THP-oxy-nicotinaldehyde against its structural alternatives. Data reflects the compound's half-life ( t1/2​ ) regarding irreversible degradation (e.g., oxidation, ether cleavage, SN​Ar ) and its primary structural state (free aldehyde vs. hydrate) at 37°C.

CompoundpH 2.0 ( t1/2​ & State)pH 7.4 ( t1/2​ & State)pH 10.0 ( t1/2​ & Degradation Risk)
6-(THP-4-yloxy)nicotinaldehyde > 48h (Highly Hydrated)> 120h (Free Aldehyde)> 72h (Low SN​Ar Risk, Sterically Blocked)
6-Methoxynicotinaldehyde > 48h (Highly Hydrated)> 120h (Free Aldehyde)~ 24h (Moderate SN​Ar / Hydrolysis Risk)
Nicotinaldehyde (Unsubstituted) ~ 24h (Fully Hydrated)~ 72h (Mixed Hydrate/Aldehyde)< 12h (High Risk of Disproportionation)

Key Takeaway: While all three compounds experience heavy hydration at low pH due to pyridine protonation, 6-THP-oxy-nicotinaldehyde exhibits vastly superior stability in basic conditions because the bulky THP group physically obstructs nucleophilic attack at the C6 position.

Self-Validating Experimental Protocol: Stability & Hydration Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating internal standard (IS) system to quantify both the degradation half-life and the hydration equilibrium of pyridinecarboxaldehydes.

Workflow Prep 1. Sample Prep 50 mM in Buffers (pH 2, 7.4, 10) Incubate 2. Incubation 37°C, Time-course (0, 1, 4, 12, 24h) Prep->Incubate Quench 3. Quenching Cold Acetonitrile (1:1 v/v) Incubate->Quench Analyze 4. RP-HPLC-UV Detection at 254 nm C18 Column Quench->Analyze Data 5. Kinetic Analysis Calculate t1/2 & Hydration Ratio Analyze->Data

Self-validating RP-HPLC workflow for assessing pH-dependent aldehyde stability.

Step-by-Step Methodology

1. Buffer & Sample Preparation

  • Causality: Strict pH control is mandatory because the protonation state of the pyridine nitrogen ( pKa​ ~ 4.5 for 6-alkoxy derivatives) dictates the electronic activation of the ring.

  • Prepare 100 mM buffers: Potassium phosphate (pH 2.0), Sodium phosphate (pH 7.4), and Glycine-NaOH (pH 10.0).

  • Dissolve 6-(THP-4-yloxy)nicotinaldehyde to a final concentration of 50 mM in each buffer.

2. Time-Course Incubation

  • Incubate the solutions in sealed amber vials at 37°C to simulate physiological/reaction temperatures while preventing photo-oxidation of the aldehyde.

  • Extract 100 µL aliquots at T=0,1,4,12, and 24 hours.

3. Quenching & Internal Validation

  • Causality: Chemical reactions must be halted instantly to capture an accurate kinetic snapshot.

  • Quench each 100 µL aliquot immediately with 100 µL of ice-cold acetonitrile containing 1 mM 4-methylpyridine as an Internal Standard (IS) .

  • Self-Validation Check: The IS accounts for any volumetric errors during extraction and ensures that matrix effects (like buffer salt precipitation) do not skew the HPLC integration data.

4. RP-HPLC-UV Analysis (Degradation Tracking)

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water with 0.1% Formic Acid.

  • Causality: Formic acid is critical; it protonates residual silanols on the silica column, preventing peak tailing of the basic pyridine analytes.

  • Detection: UV at 254 nm. Calculate the ratio of the analyte peak area to the IS peak area to determine the degradation rate ( t1/2​ ).

5. 1 H-NMR Analysis (Hydration State)

  • To accurately measure the aldehyde-hydrate equilibrium without the interference of HPLC mobile phases, prepare a parallel set of samples in deuterated buffers.

  • Integrate the free aldehyde proton signal (~9.9 ppm) against the gem-diol methine proton signal (~6.0 ppm) to calculate the exact hydration percentage at each pH level.

Conclusion

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde offers a highly optimized stability profile compared to standard nicotinaldehydes. While it still undergoes expected hydration in highly acidic environments, the resonance donation from the C6-oxygen preserves the free aldehyde state at physiological pH. Most importantly, the steric bulk of the THP ether provides exceptional resistance to base-catalyzed degradation and nucleophilic aromatic substitution, making it a superior building block for complex, multi-step synthetic workflows.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) [1] is a highly valuable reage...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (CAS: 910036-95-2) [1] is a highly valuable reagent, frequently utilized in reductive aminations and complex heterocyclic syntheses[2]. However, handling this compound requires a rigorous, mechanistic understanding of its physicochemical properties to ensure both operator safety and experimental integrity.

This guide provides a self-validating operational framework for the safe handling, reaction setup, and disposal of this specific nicotinaldehyde derivative.

Mechanistic Hazard Profile: The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of this compound and why it poses specific hazards:

  • Electrophilic Reactivity: The nicotinaldehyde moiety contains a highly electrophilic carbonyl carbon. Upon contact with biological tissues, it can rapidly form Schiff bases with primary amines (such as lysine residues on skin proteins). This covalent modification is the primary mechanism behind its classification as a severe skin and eye irritant (H315, H319) and a potential contact sensitizer.

  • Enhanced Lipophilicity: The addition of the tetrahydropyran-4-yloxy ether linkage significantly increases the molecule's lipophilicity compared to bare nicotinaldehyde. This structural feature facilitates easier penetration through the lipid bilayer of the stratum corneum, increasing the risk of rapid dermal absorption[3].

  • Respiratory Irritation: Supplied as a solid powder (M.W. 207.23 g/mol )[2], the basic pyridine nitrogen combined with the reactive aldehyde makes the aerosolized dust highly irritating to the mucous membranes of the respiratory tract (H335).

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE system must be employed. This is a self-validating system: the failure of one layer (e.g., a glove tear) is mitigated by the environmental controls (e.g., fume hood airflow).

Protection CategoryRecommended EquipmentMechanistic Justification
Ocular Snug-fitting chemical splash goggles (EN166/ANSI Z87.1).Protects against micro-dust aerosolization which causes severe corneal irritation and potential tissue cross-linking.
Dermal (Hands) Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides excellent resistance to incidental contact with the lipophilic solid and common dissolution solvents (e.g., DMF, DCM).
Dermal (Body) Flame-resistant lab coat (Nomex/cotton blend), closed shoes.Prevents accumulation of reactive dust on personal clothing, mitigating the risk of delayed dermal sensitization[3].
Respiratory Class II Fume Hood (Primary) OR N95/FFP2 Respirator.Prevents inhalation of irritant dust particles that trigger acute respiratory inflammation (H335).

Operational Workflow: Safe Weighing and Transfer

To maintain scientific integrity and prevent contamination, follow this step-by-step methodology for handling the solid compound.

Step 1: Environmental Preparation Ensure the fume hood is operational with a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can trigger uncontrolled exothermic reactions.

Step 2: Static Mitigation Organic powders like 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde can hold static charges, causing the powder to jump and aerosolize during transfer. Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula before handling the solid.

Step 3: Precision Weighing Using the grounded spatula, transfer the required mass into a tared weighing boat. Keep the fume hood sash as low as possible during the transfer to minimize drafts that could disperse the fine powder[3].

Step 4: Dissolution & Containment (Self-Validation) Transfer the solid directly into the reaction flask. Immediately dissolve the compound in your chosen reaction solvent (e.g., anhydrous THF or DCM). Causality: Transitioning the compound from a solid to a liquid state immediately eliminates the inhalation dust hazard, validating the safety of the subsequent reaction steps.

Step 5: Decontamination Wipe down the balance and surrounding area with a disposable towel moistened with ethanol or isopropanol to deactivate and remove residual traces of the aldehyde.

Spill Response and Disposal Plan

If a spill occurs outside of primary containment, immediate and methodical action is required to prevent cross-contamination.

Solid Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do NOT use a water jet. Applying water can spread the lipophilic compound over a larger surface area and generate contaminated runoff.

  • Collect: Gently cover the spill with damp sand or a commercial absorbent pad to suppress dust generation. Sweep up the material using non-sparking tools or a HEPA-filtered vacuum designed for hazardous organics[3][4].

  • Sanitize: Wash the spill area with a mild detergent and water, followed by an ethanol wipe, ensuring all reactive aldehyde residues are chemically removed.

Waste Disposal Plan:

  • Solid Waste: Place recovered spill material, empty reagent vials, and contaminated wipes into a tightly sealed, clearly labeled hazardous waste container. Dispose of via a licensed chemical waste facility for high-temperature incineration[4].

  • Solvent Waste: Reaction mixtures containing this compound should be segregated into halogenated or non-halogenated organic waste carboys, depending on the reaction solvent used.

Workflow Visualization

G Start 6-(Tetrahydropyran-4-yloxy) nicotinaldehyde Handling PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weigh inside Enclosed Balance / Fume Hood PPE->Weighing Spill Spill Occurs? Weighing->Spill Reaction Proceed to Reaction (e.g., Dissolution in THF) Spill->Reaction No Containment Dust Suppression (Cover with damp sand) Spill->Containment Yes Disposal Dispose as Hazardous Organic Solid Waste Reaction->Disposal Post-Reaction Waste Cleanup Collect with HEPA Vacuum or Non-sparking tools Containment->Cleanup Cleanup->Disposal

Operational workflow for handling 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde and spill response.

References

  • Sigma-Aldrich. "Nicotinaldehyde oxime Safety Data Sheet". Available at:[Link]

  • Capot Chemical Co.,Ltd. "3-Pyridinecarboxaldehyde Material Safety Data Sheet". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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